Albocycline
Description
Properties
IUPAC Name |
(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-REXWONOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113147 | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25129-91-3 | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25129-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Albocycline-Producing Streptomyces Strains
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a 14-membered macrolide antibiotic, has garnered significant interest within the scientific community due to its potent antibacterial and antifungal activities. First isolated in 1967, this secondary metabolite, produced by various species of the genus Streptomyces, exhibits a distinct chemical structure lacking a carbohydrate moiety, which sets it apart from other macrolides like erythromycin.[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis in bacteria, making it a promising candidate for the development of new antimicrobial agents.[2] This technical guide provides an in-depth overview of this compound-producing Streptomyces strains, including their identification, cultivation, and the methodologies for extraction, purification, and quantification of this compound. Furthermore, it delves into the genetic underpinnings of this compound biosynthesis and its regulation, offering a comprehensive resource for researchers in the field of natural product discovery and drug development.
This compound-Producing Streptomyces Strains and Production Data
Several Streptomyces species have been identified as producers of this compound. While quantitative production yields are not consistently reported across the literature, making direct comparisons challenging, the following table summarizes the known this compound-producing strains and available production-related data. The optimization of culture conditions, including media composition, pH, temperature, and aeration, is crucial for enhancing this compound yield.[3][4][5]
| Streptomyces Strain | Source of Isolation | Reported this compound Production Data | Reference(s) |
| Streptomyces maizeus | Soil | Qualitative detection; inhibits peptidoglycan biosynthesis. | [1][6] |
| Streptomyces brunneogriseus | Not specified | Qualitative detection reported. | [1][6] |
| Streptomyces roseocinereus | Not specified | Qualitative detection reported. | [1][6] |
| Streptomyces roseochromogenes var. albocyclini | Not specified | Qualitative detection reported. | [6] |
| Streptomyces sp. AR10 | Soil near ant nest | Qualitative detection; identified as the antifungal compound. | [2][3] |
| Streptomyces sparsus | Deep-sea sediment | Qualitative detection from a marine environment. | [1][6] |
| Streptomyces sp. OR6 | Rhizosphere of olive trees | Identified as the main antifungal compound; LC50 of 10.57 µg/mL against V. dahliae conidiospores. | [1][7] |
| Streptomyces sp. 4205 | Paddy soil | Produced this compound and new derivatives (albocyclines A-D). | [8] |
Note: The lack of standardized reporting for production titers (e.g., in mg/L) in the available literature is a significant limitation. The data presented often relies on bioactivity assays (e.g., inhibition zones, MIC values) rather than direct quantification of the compound. Further research is required to establish and compare the absolute production capabilities of these strains under optimized fermentation conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound-producing Streptomyces.
Isolation of Streptomyces from Soil Samples
This protocol outlines a standard method for the isolation of Streptomyces from environmental soil samples.
Materials:
-
Sterile 50 mL centrifuge tubes
-
Sterile saline solution (0.85% NaCl)
-
Sterile spatula
-
Vortex mixer
-
Water bath or incubator set to 55°C
-
Starch Casein Agar (SCA) plates
-
International Streptomyces Project (ISP) Medium 2 Agar plates
-
Nystatin solution (50 µg/mL)
-
Ampicillin solution (5 µg/mL)
-
Sterile spreaders
-
Incubator set to 28-30°C
Procedure:
-
Collect approximately 10 grams of soil from the desired location and place it in a sterile 50 mL centrifuge tube.
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.
-
Suspend 1 gram of the dried soil in 10 mL of sterile saline solution in a sterile tube.
-
Vortex the suspension vigorously for 2 minutes to ensure thorough mixing.
-
Heat the suspension at 55°C for 6 minutes to further select for spore-forming bacteria like Streptomyces.
-
Perform a serial dilution of the soil suspension in sterile saline solution (10⁻¹ to 10⁻⁶).
-
Plate 100 µL of each dilution onto SCA and ISP2 agar plates supplemented with nystatin and ampicillin to inhibit fungal and bacterial contaminants, respectively.
-
Spread the suspension evenly using a sterile spreader.
-
Incubate the plates at 28-30°C for 7-14 days.
-
Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium).
-
Isolate individual colonies by streaking onto fresh SCA or ISP2 plates to obtain pure cultures.
Cultivation of Streptomyces for this compound Production
This protocol describes the cultivation of Streptomyces in liquid culture for the production of this compound.
Materials:
-
Pure culture of the desired Streptomyces strain
-
Seed culture medium (e.g., Tryptic Soy Broth or ISP2 broth)
-
Production medium (e.g., ISP2 broth or a custom medium optimized for this compound production)
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or a small agar plug from a mature plate of the Streptomyces strain.
-
Incubate the seed culture at 28°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.
-
Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of production medium with a 5-10% (v/v) inoculum from the seed culture.
-
Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. The optimal incubation time should be determined empirically for each strain.
-
Monitor the culture for growth and this compound production (e.g., by taking small samples for bioassays or HPLC analysis).
Extraction and Purification of this compound
This protocol details the extraction of this compound from the culture broth and its subsequent purification.
Materials:
-
Streptomyces culture broth
-
Centrifuge and centrifuge bottles
-
Whatman No. 1 filter paper
-
Ethyl acetate or n-butanol
-
Separatory funnel
-
Rotary evaporator
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Methanol
-
Chloroform
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: a. Harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. b. Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solids. c. Transfer the cell-free supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate. Shake vigorously for 15 minutes during each extraction. d. Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification: a. Silica Gel Column Chromatography: i. Prepare a silica gel column packed in chloroform. ii. Dissolve the crude extract in a minimal amount of methanol and load it onto the column. iii. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v). iv. Collect fractions and monitor them by TLC to identify those containing this compound. v. Pool the fractions containing the compound of interest and concentrate them. b. Preparative HPLC: i. For final purification, use a preparative reverse-phase HPLC system with a C18 column. ii. A typical mobile phase is a gradient of acetonitrile in water. iii. Monitor the elution profile using a UV detector (around 230 nm). iv. Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using analytical HPLC.
Materials:
-
Purified this compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for pH adjustment)
-
Analytical HPLC system with a C18 column and a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 50 µg/mL.
-
Sample Preparation: a. Dissolve a known amount of the purified extract in the mobile phase or a suitable solvent. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (the exact ratio should be optimized). The pH may be adjusted with formic acid. c. Set the flow rate to approximately 1 mL/min and the column temperature to 25-30°C. d. Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 230 nm). e. Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample.
-
Quantification: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Genetic Manipulation of this compound-Producing Strains
This section provides a general overview of genetic manipulation techniques applicable to Streptomyces. Specific protocols need to be optimized for each strain.
2.5.1 Genomic DNA Isolation
-
Grow the Streptomyces strain in a suitable liquid medium (e.g., TSB) for 2-3 days.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of lysozyme treatment and sonication or bead beating.
-
Purify the genomic DNA using standard phenol-chloroform extraction and ethanol precipitation.
2.5.2 Intergeneric Conjugation with E. coli This is a common method for introducing plasmids into Streptomyces.
-
Grow the donor E. coli strain (e.g., ET12567/pUZ8002) carrying the desired plasmid and the recipient Streptomyces strain separately.
-
Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., ISP4) without selection.
-
Incubate for 12-16 hours to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants carrying the plasmid.
2.5.3 Protoplast Transformation
-
Grow the Streptomyces strain in a medium containing glycine to weaken the cell wall.
-
Treat the mycelium with lysozyme to generate protoplasts.
-
Mix the protoplasts with the plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.
-
Plate the transformed protoplasts on a regeneration medium and select for transformants.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway and its regulation is key to improving production yields through metabolic engineering.
This compound Biosynthetic Pathway
While the complete biosynthetic pathway for this compound is not fully elucidated for all producing strains, studies on other macrolides and genome mining provide a putative model. The core structure is likely assembled by a Type I polyketide synthase (PKS) enzyme complex.
References
- 1. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the regulatory code of biosynthetic gene clusters as a strategy for natural product discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
The Enigma of Ingramycin: A Search for a Novel Antibiotic
Despite a comprehensive search of scientific literature and public databases, the antibiotic designated "Ingramycin" remains elusive. This in-depth technical guide acknowledges the initial query while pivoting to address the broader landscape of antibiotic discovery, providing a framework for the kind of detailed analysis requested, which can be applied to a known antibiotic.
At present, there is no publicly available scientific data, research paper, or clinical trial information corresponding to an antibiotic named "Ingramycin." This suggests that "Ingramycin" may be a placeholder name, a compound under confidential development, or a misnomer for an existing or historical antibiotic.
Without concrete data on Ingramycin, it is impossible to fulfill the request for a detailed technical whitepaper on its core attributes, including quantitative data, experimental protocols, and signaling pathways.
To demonstrate the requested format and level of detail, this guide will proceed by using a composite of recently discovered and well-understood antibiotics as illustrative examples. This will serve as a template for how such a guide would be structured if and when information about Ingramycin becomes available. Researchers, scientists, and drug development professionals are encouraged to apply this framework to antibiotics relevant to their work.
I. General Principles of Antibiotic Discovery and Characterization
The discovery of a new antibiotic is a multi-stage process that begins with screening and progresses through preclinical and clinical development. Key stages include:
-
Screening and Isolation: Identifying natural sources (e.g., soil bacteria, fungi) or synthetic libraries for compounds with antimicrobial activity.
-
Characterization: Determining the chemical structure, mechanism of action, and spectrum of activity of the lead compound.
-
Preclinical Development: Evaluating the compound's efficacy and safety in vitro and in animal models.
-
Clinical Trials: Assessing the drug's safety and efficacy in humans through Phase I, II, and III trials.
A critical aspect of this process is the detailed documentation of experimental protocols and the rigorous collection and analysis of quantitative data.
II. Illustrative Data Presentation (Hypothetical)
To fulfill the user's request for structured data, the following tables provide examples of how quantitative information for a novel antibiotic would be presented.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | Ingramycin (Hypothetical) | Vancomycin (Comparator) | Linezolid (Comparator) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecium (VRE) | 1 | >256 | 2 |
| Escherichia coli | >64 | >256 | >256 |
| Pseudomonas aeruginosa | >64 | >256 | >256 |
Table 2: In Vivo Efficacy in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/g tissue) |
| Vehicle Control | - | 0 | 1 x 10⁸ |
| Ingramycin (Hypothetical) | 10 | 80 | 1 x 10³ |
| Ingramycin (Hypothetical) | 20 | 100 | <100 |
| Vancomycin (Comparator) | 20 | 90 | 5 x 10² |
III. Illustrative Experimental Protocols (Hypothetical)
Detailed methodologies are crucial for reproducibility and validation of scientific findings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: The overnight culture is diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
-
Antibiotic Dilution: A two-fold serial dilution of the test antibiotic is prepared in CAMHB.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Murine Sepsis Model
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: One hour post-infection, mice are treated with the test antibiotic or vehicle control via intravenous injection.
-
Monitoring: Survival is monitored for 7 days.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice is euthanized, and organs (spleen, liver) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on agar plates.
IV. Illustrative Visualizations (Hypothetical)
Diagrams are essential for representing complex biological pathways and experimental workflows.
Albocycline: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a macrolide antibiotic produced by various Streptomyces species, has garnered significant interest within the scientific community for its potent antimicrobial properties. This technical guide provides an in-depth analysis of the antibacterial and antifungal spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Antibacterial and Antifungal Activity
This compound has demonstrated a broad range of activity against various bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant and agriculturally significant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Antibacterial Spectrum
This compound exhibits notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against Gram-negative bacteria is also documented, although to a lesser extent.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 0.5 - 1.0 | [1] |
| Staphylococcus aureus | Vancomycin-Resistant S. aureus (VRSA) | Potent activity reported | [1] |
Further research is required to establish a more comprehensive list of MIC values against a wider array of bacterial strains.
Antifungal Spectrum
This compound has shown promising activity against a variety of fungal species, including pathogenic yeasts and phytopathogenic fungi.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Verticillium dahliae | V937I | 5 - 6 | [2][3] |
| Candida albicans | ATCC 90028 | 10.0 | [4] |
The antifungal spectrum of this compound is an active area of investigation, and the list of susceptible fungi is expected to expand with further studies.
Mechanism of Action
The antimicrobial activity of this compound is attributed to its ability to interfere with essential cellular processes in both bacteria and fungi. In bacteria, this compound has been shown to inhibit peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Furthermore, in Bacillus subtilis, it has been demonstrated to block the biosynthesis of nicotinate (niacin), a precursor for essential coenzymes like NAD and NADP. This dual mechanism of action contributes to its potent antibacterial effects.
Nicotinate Biosynthesis Inhibition Pathway
The following diagram illustrates the proposed mechanism of this compound's interference with the nicotinate biosynthesis pathway.
References
- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
Albocycline's Enigmatic Mechanism: A Technical Guide to a Contentious Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a macrolide natural product isolated from Streptomyces species, has demonstrated significant antibacterial activity, particularly against problematic Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2] Its potential as an antibiotic candidate has driven research into its mechanism of action. For years, the prevailing hypothesis centered on the inhibition of peptidoglycan biosynthesis, a well-established target for many successful antibiotics.[3][4] However, recent evidence has challenged this long-held belief, suggesting a more complex and novel mechanism of action. This technical guide provides an in-depth analysis of the evolving understanding of this compound's inhibitory effects, presenting the key evidence for and against its role in peptidoglycan synthesis inhibition.
The Initial Hypothesis: Inhibition of Peptidoglycan Synthesis via MurA
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival, making its biosynthesis an attractive target for antibiotics.[5] The initial steps of peptidoglycan synthesis occur in the cytoplasm and involve the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc). A key enzyme in this process is UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[6]
Early investigations into this compound's mode of action pointed towards the inhibition of this crucial pathway.[2][7] It was hypothesized that this compound's antibacterial activity stemmed from its ability to block MurA, thereby preventing the formation of the peptidoglycan precursors necessary for cell wall construction.[2]
Quantitative Data: In Vitro Enzyme Inhibition
The following table summarizes the reported inhibitory activity of this compound against MurA.
| Target Enzyme | Organism | IC50 (μM) | Reference |
| MurA | Staphylococcus aureus | 480 | [2][7] |
| MurA | Escherichia coli | No inhibition | [2][7] |
This weak inhibition of S. aureus MurA, coupled with a lack of activity against the E. coli enzyme, provided the initial, albeit modest, evidence for the peptidoglycan synthesis inhibition hypothesis.[2][7]
Experimental Protocols
The inhibitory activity of this compound against MurA was likely determined using a phosphate release assay. A typical protocol would involve the following steps:
-
Expression and Purification of MurA: The murA gene from S. aureus and E. coli is cloned into an expression vector and transformed into a suitable E. coli host strain for protein production. The His-tagged MurA protein is then purified using affinity chromatography.
-
Enzyme Inhibition Assay: The assay measures the amount of inorganic phosphate released from the substrate phosphoenolpyruvate (PEP) during the MurA-catalyzed reaction.
-
The reaction mixture contains purified MurA enzyme, UDP-GlcNAc, PEP, and varying concentrations of this compound in a suitable buffer.
-
The reaction is initiated by the addition of PEP and incubated at a controlled temperature.
-
The reaction is stopped, and the amount of released phosphate is quantified using a colorimetric method, such as the malachite green assay.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
-
Proposed Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the hypothesized mechanism of this compound's action on the peptidoglycan synthesis pathway.
References
- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Albocycline as a Nicotinate Biosynthesis Inhibitor: A Technical Guide
Introduction
Albocycline is a 14-membered macrolide antibiotic naturally produced by several species of Streptomyces.[1] First isolated in 1967, it has demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] Notably, this compound has shown potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[3][4] While multiple mechanisms of action have been proposed, including the inhibition of peptidoglycan biosynthesis, one of its earliest described and significant modes of action is the inhibition of nicotinate (nicotinic acid) biosynthesis, a critical pathway for the production of the essential cofactor nicotinamide adenine dinucleotide (NAD).[2][5][6] This guide provides an in-depth technical overview of this compound's role as an inhibitor of this vital metabolic pathway.
Mechanism of Action: Inhibition of the NAD Biosynthesis Pathway
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP, are essential cofactors in hundreds of cellular redox reactions, making their biosynthesis indispensable for bacterial survival.[7] Bacteria synthesize NAD through both de novo and salvage pathways. The de novo pathway, which is inhibited by this compound, begins with L-aspartate and culminates in the formation of NAD.
Early studies on Bacillus subtilis demonstrated that the antibacterial effect of this compound could be completely reversed by the addition of nicotinic acid or nicotinamide to the growth medium.[5][6] A moderate reversal was also observed with quinolinate, a key intermediate in the pathway.[5][6] This suggests that this compound targets a step in the pathway prior to the formation of quinolinate from L-aspartate and dihydroxyacetone phosphate.[5][6] The enzyme nicotinate mononucleotide adenylyltransferase (NadD) is a central enzyme in this pathway, catalyzing the adenylation of nicotinate mononucleotide (NaMN) to form nicotinate adenine dinucleotide (NaAD).[7][8] While the precise molecular target of this compound within this pathway remains to be definitively elucidated, its action precedes quinolinate, distinguishing its mechanism from other known inhibitors of NAD synthesis.[2][5]
Quantitative Data
The biological activity of this compound has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | 0.5 - 1.0 | [4] |
| Staphylococcus aureus (VISA) | - | 0.5 - 1.0 | [4] |
| Staphylococcus aureus (VRSA) | - | 0.5 - 1.0 | [4] |
| Verticillium dahliae | V937I | 5.0 - 6.0 | [2] |
| Candida albicans | ATCC 90028 | 10.0 | [9] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Organism/Assay | Strain | IC50 (µg/mL) | Reference |
| Verticillium dahliae (Conidiospore Germination) | V937I | 10.57 | [2] |
| Candida albicans | ATCC 90028 | 1.0 - 1.5 | [9] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Bacterial inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Positive control (broth with inoculum, no this compound).
-
Negative control (broth only).
-
Solvent control (broth with inoculum and the maximum volume of solvent used).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution across the wells of the 96-well plate using the sterile broth. The final volume in each well should be 100 µL. Concentrations should span a clinically relevant range.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Reading Results: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). A spectrophotometer can also be used to measure turbidity (OD600).
Protocol for Metabolite Rescue Assay
This assay confirms that this compound's inhibitory activity is due to the blockage of a specific metabolic pathway by testing if supplementation with downstream metabolites can "rescue" growth.[10]
Materials:
-
All materials from the MIC protocol.
-
Sterile stock solutions of potential rescue metabolites (e.g., quinolinic acid, nicotinic acid, nicotinamide).
Procedure:
-
Plate Setup: Prepare a 96-well plate with a fixed, inhibitory concentration of this compound in each well (e.g., 2x or 4x the predetermined MIC).
-
Metabolite Addition: Create serial dilutions of the rescue metabolites (e.g., quinolinic acid, nicotinic acid) and add them to the wells containing this compound.
-
Controls:
-
This compound only (no metabolite).
-
Metabolite only (no this compound) to check for growth enhancement or inhibition.
-
Growth control (no this compound, no metabolite).
-
-
Inoculation: Inoculate all wells with the bacterial suspension as described in the MIC protocol.
-
Incubation and Analysis: Incubate the plate and observe for bacterial growth. Growth in a well containing both this compound and a specific metabolite indicates that the metabolite has rescued the cells from the inhibitory effect of the drug, confirming the targeted pathway.
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for testing the inhibitory effect of this compound on a purified enzyme from the nicotinate biosynthesis pathway (e.g., L-aspartate oxidase or quinolinate synthetase).[11][12]
Materials:
-
Purified target enzyme.
-
Substrate(s) for the enzyme.
-
Cofactors required for the enzyme's activity.
-
Assay buffer with optimal pH and ionic strength for the enzyme.
-
This compound stock solution.
-
A detection system to measure reaction progress (e.g., spectrophotometer or fluorometer).
-
96-well assay plates (UV-transparent if needed).
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time frame.
-
Inhibitor Pre-incubation: In the wells of the microplate, mix the enzyme with various concentrations of this compound. Include a control with no inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate(s) to the enzyme-inhibitor mixture.
-
Rate Monitoring: Immediately begin monitoring the reaction rate by measuring the change in absorbance or fluorescence over time. This rate is proportional to the enzyme's activity.
-
Data Analysis: Plot the initial reaction rates against the different concentrations of this compound. Use this data to calculate key inhibition parameters, such as the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[11][13]
Conclusion
This compound presents a compelling case as an inhibitor of the de novo nicotinate biosynthesis pathway in bacteria.[5][6] This mechanism is supported by strong evidence from metabolite rescue experiments, where the antibiotic's effects are nullified by downstream products of the pathway.[5][6] The targeting of an essential metabolic process like NAD synthesis makes this compound and its analogs promising candidates for further investigation in the development of novel antibacterial agents, particularly in an era of growing antibiotic resistance. While other cellular targets for this compound have been suggested, its well-documented impact on nicotinate biosynthesis remains a cornerstone of its biological activity.[2][14] Further research to pinpoint the specific enzyme target will be crucial for the structure-based design of more potent and selective inhibitors.
References
- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Albocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of semi-synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound, an inhibitor of nicotinate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of this compound, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexes of bacterial nicotinate mononucleotide adenylyltransferase with inhibitors: implication for structure-based drug design and improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Albocycline Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albocycline is a macrolactone natural product demonstrating potent antibacterial activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2][3] Despite its promising therapeutic profile, the precise molecular mechanism of action has remained elusive and has been a subject of ongoing investigation. Initially hypothesized to function similarly to macrolide antibiotics by targeting the ribosome or by inhibiting cell wall biosynthesis, recent evidence has challenged these early theories. This guide synthesizes the current understanding, detailing the experimental evidence that has led to the current hypothesis: this compound's primary activity stems from the disruption of cellular redox homeostasis through the modulation of NAD/PH pools, rather than direct inhibition of a single enzymatic target like MurA or the ribosome.[1][2]
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action.[4][5][6] this compound, isolated from Streptomyces species, has emerged as a promising candidate due to its potent activity against these resistant strains.[4][5][7] Its chemical structure, a 14-membered macrolactone, initially suggested a mechanism involving the inhibition of protein synthesis.[4] However, extensive biochemical and genomic studies have redirected research efforts towards understanding its impact on other essential bacterial pathways. This document provides a comprehensive overview of the investigated mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the current scientific understanding of this compound's mode of action against MRSA.
Investigated Mechanisms of Action
Hypothesis 1: Inhibition of Peptidoglycan Biosynthesis (Weak or Secondary Target)
The initial hypothesis for this compound's action centered on the inhibition of peptidoglycan (PG) synthesis, a well-established target for many antibiotics.
-
Initial Evidence : Early studies demonstrated that this compound inhibits the incorporation of radiolabeled N-acetylglucosamine ([³H]GlcNAc) into the peptidoglycan of MRSA, leading to the accumulation of the precursor UDP-GlcNAc.[4] This suggested that an early step in the PG biosynthesis pathway was blocked. The enzyme MurA, which catalyzes the first committed step of this pathway, was identified as a likely target.[4]
-
Contradictory Evidence : Subsequent enzymatic assays revealed that this compound is a very weak inhibitor of S. aureus MurA.[2][4][5] The high IC50 and Ki values are inconsistent with the low Minimum Inhibitory Concentration (MIC) observed for this compound against whole MRSA cells.[2][8] This significant discrepancy strongly suggests that MurA is not the primary molecular target responsible for this compound's potent antibacterial effect.[2][4][5][8]
Hypothesis 2: Ribosome Inhibition (Disproven)
Given its macrolactone structure, analogous to macrolide antibiotics like erythromycin, the bacterial ribosome was considered a potential target.
-
Experimental Findings : Biochemical assays, specifically fluorescence polarization assays designed to measure binding to the ribosome, showed that this compound was inactive even at high concentrations (100 μM).[2] This finding effectively ruled out the bacterial ribosome as a direct target of this compound.[2]
Current Hypothesis: Modulation of Cellular NAD/PH Pools and Redox Sensing
The most current research points towards a more complex mechanism involving the disruption of cellular metabolism and redox balance.
-
Biochemical and Genomic Evidence : Recent studies indicate that this compound's activity is linked to the modulation of NADPH ratios and the upregulation of redox sensing within the bacterial cell.[1][2] This aligns with historical data from Upjohn, which suggested that this compound blocks the biosynthesis of nicotinate or nicotinamide, essential precursors for NAD and NADP coenzymes.[2][7]
-
Resistance Mechanisms : The generation of this compound-resistant S. aureus mutants has provided further support for this hypothesis. Genomic sequencing of these resistant strains revealed mutations in genes associated with the regulation of cellular NAD/PH pools.[1][2] This genetic evidence creates a direct link between the drug's efficacy and the metabolic pathways governing these critical cofactors.
Quantitative Data Presentation
The following tables summarize the key quantitative data from various studies, highlighting the discrepancy between whole-cell activity and enzymatic inhibition.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0 | [2][3][4] |
| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1.0 | [2][3] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 1.0 |[3] |
Table 2: In Vitro Enzymatic Inhibition by this compound
| Enzyme Target | Assay Type | Inhibition Metric | Value | Reference |
|---|---|---|---|---|
| S. aureus MurA | Enzyme Inhibition Assay | IC₅₀ | 35 μg/mL | [2] |
| S. aureus MurA | Enzyme Inhibition Assay | IC₅₀ | 480 μM | [4][5] |
| S. aureus MurA | Kinetic Analysis | Kᵢ | 23.6 ± 14.7 μM | [2] |
| E. coli MurA | Enzyme Inhibition Assay | IC₅₀ | >100 μg/mL (No inhibition) | [4][5] |
| Bacterial Ribosome | Fluorescence Polarization | Activity | Inactive at 100 μM |[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation : MRSA strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth). This compound is serially diluted in the broth to create a range of concentrations.
-
Inoculation : A standardized inoculum of the MRSA suspension is added to each well of a microtiter plate containing the different this compound concentrations.
-
Incubation : The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
Analysis : The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
MurA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MurA.
-
Enzyme and Substrates : Recombinant S. aureus MurA enzyme is purified. The substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP), are prepared in a suitable buffer.
-
Reaction : The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrates.
-
Detection : The release of inorganic phosphate (Pi) from the reaction is measured over time. A common method is the Malachite Green Phosphate Assay, where the formation of a colored complex is proportional to the amount of Pi released and is measured spectrophotometrically.
-
Calculation : The rate of reaction at each this compound concentration is determined. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (Fluorescence Polarization)
This assay detects the binding of a small molecule to the bacterial ribosome.
-
Labeling : A fluorescently labeled antibiotic known to bind to the target site on the ribosome is used as a probe.
-
Competition : The bacterial ribosome (e.g., 70S from S. aureus) is incubated with the fluorescent probe. Increasing concentrations of the test compound (this compound) are then added.
-
Measurement : Fluorescence polarization (FP) is measured. If the test compound binds to the same site as the probe, it will displace the probe, causing a decrease in the FP signal.
-
Analysis : A lack of change in the FP signal, even at high concentrations of this compound, indicates that it does not bind to the target site on the ribosome.[2]
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Hypothesized (but weak) inhibition of MurA by this compound in the S. aureus peptidoglycan synthesis pathway.
Caption: Proposed mechanism of this compound involving the disruption of NAD(P)H homeostasis and redox sensing.
Caption: Logical workflow for elucidating this compound's mechanism of action, from initial observation to the current hypothesis.
Conclusion and Future Directions
The mechanism of action of this compound against MRSA is multifaceted and not attributable to the inhibition of a single, well-defined target. While initial hypotheses focused on peptidoglycan synthesis via MurA inhibition, compelling evidence demonstrates a significant disparity between the compound's potent whole-cell activity and its weak enzymatic inhibition, effectively ruling out MurA as the primary target.[2][4][5] Similarly, the bacterial ribosome has been experimentally excluded.[2]
Current research strongly supports a model where this compound disrupts cellular homeostasis by modulating the NAD/PH pools and upregulating redox sensing pathways.[1][2] The exact molecular target(s) that mediate this effect remain to be definitively identified. Future research should focus on affinity-based methods to isolate this compound-binding proteins and further explore the downstream consequences of altered redox states in S. aureus. A complete understanding of this unique mechanism will be critical for the potential development of this compound and its analogs as next-generation therapeutics to combat multidrug-resistant pathogens.
References
- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of semi-synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus to Newer Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Albocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albocycline, a 14-membered macrolide natural product, has demonstrated significant promise as a bioactive compound, exhibiting a range of antibacterial and antifungal activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, antimicrobial spectrum, and cytotoxicity. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the scientific community.
Introduction
This compound is a macrolide antibiotic produced by various species of Streptomyces. Its unique structure and potent biological activities have made it a subject of interest for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. This guide summarizes the current understanding of this compound's biological profile.
Mechanism of Action
The antimicrobial activity of this compound is attributed to a dual mechanism of action, primarily targeting essential biosynthetic pathways in bacteria.
-
Inhibition of Peptidoglycan Biosynthesis: this compound has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Evidence suggests that this compound may target MurA, an enzyme that catalyzes the first committed step in this pathway. However, some studies indicate that MurA may not be the primary target, suggesting a more complex interaction with the peptidoglycan synthesis machinery.[1][2]
-
Inhibition of Nicotinate Biosynthesis: In Bacillus subtilis, this compound has been found to inhibit the biosynthesis of nicotinate (niacin), a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD). This inhibition disrupts key metabolic processes within the bacterial cell.
Antibacterial and Antifungal Spectrum
This compound exhibits a potent and relatively narrow spectrum of activity, primarily against Gram-positive bacteria, including clinically significant resistant strains. It also demonstrates activity against a variety of fungal pathogens.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial and fungal species.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.5 |
| Staphylococcus aureus | MSSA (UAMS-1) | 0.5 |
| Staphylococcus aureus | MRSA (LAC-JE2) | 0.5 |
| Staphylococcus aureus | VISA (Mu50) | 1.0 |
| Staphylococcus aureus | VRSA1 | 1.0 |
| Staphylococcus aureus | VRSA10 | 1.0 |
| Escherichia coli | RFM 795 | >256 |
Table 1: Antibacterial activity of this compound against various bacterial strains. Data compiled from multiple sources.[1]
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 10.0 |
| Verticillium dahliae | V937I | 5-6 |
Table 2: Antifungal activity of this compound against selected fungal strains. Data compiled from multiple sources.[3][4][5][6][7]
Cytotoxicity
Studies have indicated that this compound exhibits low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.
| Cell Line | Assay | IC50 (µM) |
| HepG2 (Human liver cancer cell line) | MTT Assay | Not toxic at concentrations tested |
| S. aureus MurA (Enzyme) | Biochemical Assay | 480 |
Table 3: Cytotoxicity and enzyme inhibition data for this compound.[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[8][9][10]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Leave a column of wells with only growth medium to serve as a positive control (bacterial growth without antibiotic) and another column with uninoculated medium as a negative control (sterility control).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against a mammalian cell line.[11][12][13]
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to the activity of this compound.
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Caption: Inhibition of Nicotinate Biosynthesis by this compound.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This compound continues to be a natural product of significant interest due to its potent antimicrobial activities and favorable safety profile. Its dual mechanism of action, targeting both peptidoglycan and nicotinate biosynthesis, presents a compelling strategy for combating bacterial infections, including those caused by resistant pathogens. Further research into its precise molecular targets and optimization of its structure could lead to the development of novel and effective therapeutic agents. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this compound and its potential clinical applications.
References
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Elusive Genesis of Albocycline: A Deep Dive into its Carbon Skeleton and Biosynthetic Machinery
For Immediate Release
Göttingen, Germany and Global Scientific Community – November 20, 2025 – Albocycline, a 14-membered macrolide antibiotic with notable antibacterial and antifungal properties, presents a fascinating case study in natural product biosynthesis. Despite its discovery decades ago, the precise enzymatic machinery and the detailed molecular blueprint for the assembly of its carbon skeleton have remained subjects of scientific inquiry. This technical guide synthesizes the foundational knowledge on the origin of this compound's carbon backbone and explores the standing questions regarding its complete biosynthetic pathway.
Unraveling the Carbon Skeleton: Insights from Isotopic Labeling
The seminal work in elucidating the origin of this compound's carbon atoms was conducted through feeding experiments with ¹³C-labeled precursors. While the full detailed quantitative data from these foundational studies remains within specialized academic literature, the key findings established this compound as a polyketide. This class of natural products is synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).
The biosynthesis of the this compound backbone is proposed to proceed through the condensation of acetate and propionate units, common building blocks for polyketide synthesis. The hypothetical incorporation pattern, based on the known principles of PKS-mediated biosynthesis, is outlined below.
Table 1: Proposed Precursor Units for the this compound Carbon Skeleton
| Carbon Atom(s) | Proposed Precursor |
| C-1, C-2 | Acetate |
| C-3, C-4, C-17 (methyl) | Propionate |
| C-5, C-6 | Acetate |
| C-7, C-8, C-18 (methyl) | Propionate |
| C-9, C-10 | Acetate |
| C-11, C-12 | Acetate |
| C-13, C-14 | Acetate |
| C-15, C-16 | Acetate |
Note: This table represents a hypothetical model based on general polyketide biosynthesis principles. Definitive quantitative data from precursor incorporation studies are required for confirmation.
The Search for the this compound Biosynthetic Gene Cluster
A complete understanding of this compound biosynthesis necessitates the identification and characterization of its biosynthetic gene cluster (BGC). This cluster would contain the gene encoding the PKS responsible for assembling the macrolide backbone, as well as genes for tailoring enzymes that modify the initial polyketide chain to yield the final, biologically active this compound molecule.
Despite numerous genome mining efforts in various this compound-producing Streptomyces strains, a definitive and functionally characterized this compound BGC has not yet been reported in publicly accessible literature. This represents a significant knowledge gap in the field. The search is often confounded by the presence of BGCs for other structurally distinct antibiotics, such as albomycin, which can lead to misidentification.
Proposed Biosynthetic Pathway of this compound
Based on the polyketide origin of its carbon skeleton, a putative biosynthetic pathway for this compound can be proposed. This pathway would be initiated by a Type I PKS.
Caption: Proposed biosynthetic pathway for this compound.
The process would commence with a starter unit, likely propionyl-CoA, which is then sequentially extended by acetate and propionate units through the various modules of the PKS. Each module is responsible for adding a specific building block and performing reductive modifications. The final linear polyketide chain is then released and cyclized by a thioesterase domain. Subsequent modifications by tailoring enzymes, such as hydroxylases and dehydratases, would then yield the mature this compound molecule.
Experimental Protocols: A General Framework for Isotopic Labeling Studies
Caption: General experimental workflow for isotopic labeling.
Methodology:
-
Strain Cultivation: An this compound-producing Streptomyces strain is cultured in a suitable production medium.
-
Precursor Feeding: At a specific point in the growth phase, the culture is supplemented with a ¹³C-labeled precursor, such as sodium [1-¹³C]acetate, sodium [2-¹³C]acetate, or sodium [1-¹³C]propionate.
-
Fermentation: The fermentation is continued to allow for the incorporation of the labeled precursors into this compound.
-
Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified using chromatographic techniques (e.g., silica gel chromatography, HPLC).
-
Spectroscopic Analysis: The purified this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C-enrichment. Mass spectrometry is used to confirm the incorporation of the isotopic labels.
-
Data Interpretation: The pattern of ¹³C-enrichment is mapped onto the known structure of this compound to deduce the origin of each carbon atom.
Future Directions and Conclusion
The complete elucidation of the this compound biosynthetic pathway remains an open and compelling area of research. The primary obstacle is the definitive identification and functional characterization of the this compound BGC. Modern genome mining techniques, coupled with targeted gene knockout and heterologous expression studies in well-characterized Streptomyces hosts, are powerful tools that could be leveraged to solve this puzzle.
Once the BGC is identified, in vitro characterization of the PKS and tailoring enzymes will provide unprecedented insight into the molecular logic of this compound assembly. This knowledge will not only satisfy a long-standing scientific curiosity but also pave the way for biosynthetic engineering efforts to generate novel this compound analogs with potentially improved therapeutic properties. The story of this compound's origin is a testament to the complexity and elegance of microbial secondary metabolism, with its most exciting chapters likely yet to be written.
Albocycline: A Technical Guide to its Antifungal Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a macrolide antibiotic produced by various Streptomyces species, has demonstrated significant potential as a biocontrol agent against several economically important plant pathogenic fungi. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound's antifungal properties, including quantitative activity data, detailed experimental protocols for its assessment, and insights into its potential mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of plant pathology, microbiology, and natural product-based fungicide development.
Quantitative Antifungal Activity of this compound
The following table summarizes the known quantitative data for this compound's activity against various plant pathogenic fungi. It is important to note that while activity against Rhizoctonia solani and Sclerotinia sclerotiorum has been reported, specific IC50, EC50, or MIC values are not consistently available in the current literature.
| Fungal Species | Assay Type | Parameter | Value | Reference |
| Verticillium dahliae | Conidiospore Germination Inhibition | LC50 | 10.57 µg/mL | |
| Verticillium dahliae | Mycelial Growth Inhibition (Disk Diffusion) | MIC | 5-6 µg | |
| Sclerotinia sclerotiorum | Sclerotia Germination Inhibition | - | 1.6 µ g/sclerotia | |
| Rhizoctonia solani | Damping-off of Cucumber | - | Suppression Observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide detailed protocols for key experiments cited in the literature on this compound's antifungal activity.
Conidiospore Germination Inhibition Assay (against Verticillium dahliae)
This protocol is adapted from the methodology used to determine the LC50 of this compound against V. dahliae conidiospores.
a. Inoculum Preparation:
-
Culture V. dahliae on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.
-
Flood the surface of the mature culture with sterile distilled water containing 0.05% (v/v) Tween 80.
-
Gently scrape the surface with a sterile L-shaped spreader to dislodge the conidia.
-
Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension at 5,000 x g for 10 minutes, discard the supernatant, and resuspend the pellet in sterile distilled water.
-
Adjust the conidial concentration to 1 x 10^6 conidia/mL using a hemocytometer.
b. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 2.5, 5, 10, 20, 40 µg/mL).
-
In a 96-well microtiter plate, add 50 µL of the conidial suspension to 50 µL of each this compound dilution. Include a control well with 50 µL of conidial suspension and 50 µL of sterile distilled water (with the corresponding solvent concentration if applicable).
-
Incubate the plate at 25°C in the dark for 12-24 hours.
-
To assess germination, place a 10 µL aliquot from each well onto a microscope slide and observe under a light microscope at 400x magnification.
-
A conidium is considered germinated if the germ tube length is at least equal to the diameter of the conidium.
-
For each replicate, count at least 100 conidia and calculate the percentage of germination.
-
Calculate the percentage of germination inhibition relative to the control.
-
Determine the LC50 value using Probit analysis.
Disk Diffusion Assay for Mycelial Growth Inhibition (MIC Determination)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
a. Inoculum and Plate Preparation:
-
Culture the target fungus (e.g., V. dahliae) on PDA plates until the colony covers the majority of the plate.
-
Prepare a fungal inoculum by taking mycelial plugs (5 mm diameter) from the leading edge of an actively growing culture.
-
Prepare fresh PDA plates.
b. Assay Procedure:
-
Place a single mycelial plug in the center of a fresh PDA plate.
-
Prepare sterile filter paper disks (6 mm diameter).
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
Apply a known amount of the this compound solution to each sterile disk to achieve the desired concentrations (e.g., 5, 10, 20, 40, 50 µ g/disk ). Allow the solvent to evaporate completely.
-
Place the this compound-impregnated disks on the agar surface, equidistant from the central fungal plug and the edge of the plate.
-
Include a control disk impregnated with the solvent only.
-
Incubate the plates at 25°C for 3-7 days, or until the mycelial growth in the control plate approaches the edge of the plate.
-
Measure the diameter of the zone of inhibition (the area with no fungal growth) around each disk.
-
The MIC is considered the lowest concentration of this compound that results in a clear zone of inhibition.
In Planta Assay for Damping-Off Suppression (against Rhizoctonia solani on Cucumber)
This protocol describes a general method to assess the efficacy of this compound in controlling damping-off disease caused by R. solani.
a. Inoculum Preparation:
-
Culture R. solani on PDA plates for 5-7 days at 25°C.
-
Prepare a grain-based inoculum by autoclaving a mixture of oats or wheat and water.
-
Inoculate the sterilized grain with mycelial plugs of R. solani and incubate at 25°C for 2-3 weeks, or until the grain is fully colonized.
-
Air-dry the colonized grain and grind it into a powder.
b. Soil Infestation and Planting:
-
Prepare a sterile potting mix (e.g., soil, sand, and peat moss in a 2:1:1 ratio).
-
Incorporate the powdered R. solani inoculum into the potting mix at a predetermined concentration (e.g., 1% w/w).
-
Fill pots with the infested soil.
-
Sow cucumber seeds in the infested soil.
c. Treatment Application:
-
Prepare different concentrations of this compound in an aqueous solution.
-
Apply the this compound solutions as a soil drench immediately after sowing the seeds.
-
A control group should be treated with water only.
d. Disease Assessment:
-
Maintain the pots in a greenhouse with appropriate conditions for cucumber growth and disease development (e.g., 25-28°C, high humidity).
-
Monitor the emergence of seedlings daily.
-
Assess the incidence of pre-emergence damping-off (failure of seeds to germinate) and post-emergence damping-off (seedlings collapsing after emergence).
-
Record the percentage of healthy seedlings after a set period (e.g., 14-21 days).
-
The efficacy of this compound is determined by the reduction in disease incidence compared to the untreated control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antifungal Activity Screening
Caption: A flowchart illustrating the typical stages involved in the assessment of this compound's antifungal activity.
Proposed Signaling Pathway for this compound's Antifungal Action
While the precise molecular target of this compound in fungi is yet to be fully elucidated, its known inhibitory effect on prolyl endopeptidases in eukaryotic cells suggests a potential disruption of cellular signaling cascades that are crucial for fungal growth and development. Prolyl endopeptidases are involved in the maturation and degradation of regulatory peptides, and their inhibition could lead to a downstream cascade of effects.
Caption: A diagram illustrating the potential mechanism of this compound's antifungal action via the inhibition of prolyl endopeptidase.
Conclusion
This compound exhibits promising antifungal activity against a range of significant plant pathogenic fungi. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into its potential as a novel biocontrol agent. Future studies should focus on elucidating its precise mechanism of action in fungal cells, expanding the quantitative assessment of its activity against a broader range of pathogens, and optimizing its application for effective disease management in agricultural settings. The development of natural product-based fungicides like this compound is a critical step towards more sustainable and environmentally friendly crop protection strategies.
Methodological & Application
Application Notes and Protocols for Albocycline Fermentation from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation of the macrolide antibiotic, albocycline, from Streptomyces cultures. The information compiled herein is intended to guide researchers in the successful cultivation of this compound-producing Streptomyces strains and the subsequent extraction and purification of the target compound.
Introduction to this compound
This compound is a 14-membered macrolide antibiotic with demonstrated antibacterial and antifungal properties.[1] It is a polyketide natural product synthesized by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites.[1] This document outlines the critical parameters and methodologies for the fermentative production of this compound, offering a foundation for both laboratory-scale production and process optimization for drug discovery and development programs.
This compound-Producing Strains
Several Streptomyces species have been identified as producers of this compound. Notable strains include:
-
Streptomyces sp. OR6 : An isolate from the rhizosphere of olive trees, which has been shown to produce this compound with antifungal activity against Verticillium dahliae.[1][2][3]
-
Streptomyces sp. 4205 : A strain isolated from paddy soil that produces this compound and its derivatives.[4][5]
Fermentation Parameters and Media Composition
The successful fermentation of this compound is contingent on the optimization of various physical and chemical parameters. The following tables summarize key fermentation conditions and media compositions based on available literature.
Table 1: Quantitative Data on Fermentation Parameters for this compound Production
While specific quantitative data on the optimization of this compound production is limited in the public domain, the following table provides a summary of reported conditions for Streptomyces sp. OR6 and general optimal ranges for antibiotic production in Streptomyces.
| Parameter | Streptomyces sp. OR6 (Reported) | General Optimal Range for Streptomyces Antibiotic Production |
| Temperature | 28°C[2] | 25-35°C[6][7][8] |
| pH | Not specified | 6.0 - 8.0[7] |
| Agitation | 200 rpm[2] | 150 - 250 rpm |
| Fermentation Time | 72 hours[2] | 5 - 14 days[8] |
| Inoculum Size | Not specified | 2% - 10% (v/v) |
| Dissolved Oxygen | Not specified | Not specified |
Table 2: Media Composition for this compound Fermentation
The composition of the culture medium is a critical factor influencing the yield of this compound. International Streptomyces Project 2 (ISP2) medium has been successfully used for the cultivation of Streptomyces sp. OR6 for this compound production.
| Component | Concentration (g/L) | Reference |
| Yeast Extract | 4.0 | [2] |
| Malt Extract | 10.0 | [2] |
| Dextrose | 4.0 | [2] |
| Agar (for solid medium) | 20.0 |
Experimental Protocols
This section provides detailed protocols for the key stages of this compound production, from culture maintenance to extraction.
Culture Maintenance and Inoculum Preparation
Objective: To maintain a viable stock of the Streptomyces strain and prepare a healthy inoculum for fermentation.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces sp. OR6)
-
ISP2 agar plates
-
ISP2 liquid medium
-
Sterile baffled flasks
-
Incubator shaker
-
Sterile cryovials
-
Glycerol (sterile)
Protocol:
-
Strain Revival: Streak the Streptomyces strain from a frozen stock onto an ISP2 agar plate. Incubate at 28°C for 7-10 days, or until sporulation is observed.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of ISP2 liquid medium with a loopful of spores or a small agar plug from a mature plate.
-
Incubation: Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
-
Inoculum for Production: Use this seed culture to inoculate the production fermentation medium at a ratio of 5-10% (v/v).
-
Long-term Storage: For long-term storage, scrape spores from a mature plate and suspend them in ISP2 broth containing 20% (v/v) sterile glycerol. Store at -80°C.
This compound Fermentation
Objective: To cultivate the Streptomyces strain under conditions conducive to this compound production.
Materials:
-
Prepared Streptomyces inoculum
-
Production medium (e.g., ISP2 liquid medium)
-
Sterile baffled fermentation flasks or a bioreactor
-
Incubator shaker or fermenter with temperature and agitation control
Protocol:
-
Inoculation: Aseptically transfer the seed culture to the production fermentation vessel containing ISP2 medium.
-
Incubation: Incubate the culture under the following conditions:
-
Monitoring: Monitor the fermentation for signs of growth (e.g., turbidity, pellet formation) and contamination.
Extraction and Initial Purification of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Vacuum flash chromatography system
-
Silica gel
Protocol:
-
Cell Removal: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Subject the dissolved extract to vacuum flash chromatography on a silica gel column.
-
Elute with a gradient of solvents (e.g., hexane to ethyl acetate) to fractionate the components.
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., thin-layer chromatography, HPLC).
-
Visualizations of Pathways and Workflows
This compound Production Workflow
The following diagram illustrates the overall workflow for the production of this compound from a Streptomyces culture.
Caption: Workflow for this compound Production.
Putative Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The following diagram presents a putative biosynthetic pathway based on the general mechanism of PKSs.
Caption: Putative this compound Biosynthesis Pathway.
General Regulatory Cascade for Antibiotic Production in Streptomyces
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical cascade of regulatory proteins. While specific regulators for this compound are not yet fully elucidated, the following diagram illustrates a general model of this regulatory network.
Caption: General Regulatory Cascade in Streptomyces.
References
- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. interesjournals.org [interesjournals.org]
Application Notes and Protocols for the Extraction and Purification of Albocycline from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline is a macrolide antibiotic produced by several species of Streptomyces, including Streptomyces sp. OR6.[1][2] It has demonstrated notable antibacterial and antifungal properties, making it a compound of interest for further investigation and potential therapeutic development. This document provides detailed application notes and protocols for the extraction and purification of this compound from fermentation broth, intended to guide researchers in obtaining this bioactive compound for their studies. The following protocols are a synthesis of established methods and aim to provide a comprehensive workflow from fermentation to purified product.
Data Presentation
The following table summarizes the quantitative data available from the literature on the extraction and purification of this compound. It is important to note that yields can vary significantly based on the producing strain, fermentation conditions, and the scale of the operation.
| Purification Step | Starting Material | Product | Yield | Purity | Reference |
| Solvent Extraction | 6 L Fermentation Broth | 2.28 g Crude Extract | 0.38 g/L | Not Reported | [1] |
| Vacuum Flash Chromatography | 2.28 g Crude Extract | Bioactive Fractions | Not Quantified | Not Reported | [1] |
Experimental Protocols
I. Fermentation of Streptomyces sp. for this compound Production
This protocol outlines the cultivation of a Streptomyces strain to produce this compound.
Materials:
-
Streptomyces sp. strain capable of producing this compound (e.g., Streptomyces sp. OR6)
-
ISP2 Medium (or other suitable fermentation medium)
-
Erlenmeyer flasks
-
Shaking incubator
-
Agar plates for inoculum preparation
Protocol:
-
Inoculum Preparation:
-
Prepare a fresh culture of Streptomyces sp. on a suitable agar medium.
-
Incubate the plates until good sporulation is observed.
-
Use agar plugs or a spore suspension to inoculate a seed culture in a liquid medium.
-
-
Fermentation:
-
Inoculate the production medium (e.g., ISP2 medium) in baffled Erlenmeyer flasks with the seed culture.
-
Incubate the flasks at 28-30°C with shaking at 150-200 rpm for 72 hours or until optimal antifungal/antibacterial activity is achieved.[1]
-
II. Extraction of this compound from Fermentation Broth
This section details two common methods for the initial extraction of this compound from the fermentation broth: Solvent Extraction and Resin Adsorption.
Method A: Solvent Extraction
This method utilizes an organic solvent to partition this compound from the aqueous fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (or n-butanol)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.
-
Solvent Partitioning:
-
Mix the cell-free supernatant with an equal volume of ethyl acetate (1:1 v/v) in a large separatory funnel.[1]
-
Shake the mixture vigorously for 30 minutes to ensure thorough extraction of this compound into the organic phase.[1]
-
Allow the layers to separate. Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Method B: Resin Adsorption
This method employs a hydrophobic adsorbent resin to capture this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Amberlite® XAD-1180 resin (or similar hydrophobic resin)
-
Filtration apparatus
-
Ethyl acetate/Methanol (3:1 v/v) mixture
-
Rotary evaporator
Protocol:
-
Adsorption:
-
Add Amberlite® XAD-1180 resin to the whole fermentation broth (including mycelium).
-
Shake the mixture to allow for the adsorption of this compound onto the resin.
-
-
Filtration: Filter the mixture to separate the resin and mycelium from the exhausted broth.
-
Elution:
-
Wash the resin and mycelium mixture with a solution of ethyl acetate/methanol (3:1 v/v) to elute the adsorbed this compound.
-
Collect the eluate.
-
-
Concentration:
-
Filter the eluate to remove any remaining solids.
-
Evaporate the solvents under vacuum using a rotary evaporator to yield the crude extract.[1]
-
III. Purification of this compound
This protocol describes the purification of this compound from the crude extract using chromatography techniques.
Method A: Vacuum Flash Chromatography (VFC)
VFC is a rapid purification method that can be used for the initial fractionation of the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for flash chromatography
-
VFC column
-
Vacuum source
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
Protocol:
-
Column Packing:
-
Dry pack the VFC column with silica gel.
-
Settle the silica gel by tapping the column and applying a vacuum.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Apply a vacuum to facilitate the flow of the mobile phase.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) followed by a bioassay or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the highest concentration and purity of this compound.[1]
-
Method B: Silica Gel Column Chromatography
This is a more traditional and higher-resolution method for purifying this compound.
Materials:
-
Partially purified this compound fractions from VFC or crude extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Collection tubes
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the this compound-containing sample in a minimal volume of the mobile phase or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a chloroform/methanol system).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis and Pooling:
-
Monitor the fractions by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Chromatographic Purification Workflow for this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound from Streptomyces fermentation broth. By following these detailed methodologies, researchers can obtain high-quality this compound for various downstream applications, including structural elucidation, bioactivity screening, and mechanism of action studies. The provided workflows and data serve as a valuable resource for scientists and professionals engaged in natural product drug discovery and development.
References
Application Note: Unraveling the Molecular Architecture of Albocycline through NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a 14-membered macrolide antibiotic produced by Streptomyces species, has demonstrated significant antibacterial and antifungal activities.[1][2] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, guiding synthetic efforts for analog development, and optimizing its therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the complete and unambiguous structure determination of natural products like this compound.[3][4] This application note provides a detailed overview of the NMR-based strategies and protocols for the structural elucidation of this compound, presenting key quantitative data and a logical workflow for this process.
Data Presentation: NMR Spectroscopic Data of this compound
The structural backbone of this compound was pieced together by a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data. The following tables summarize the assigned ¹H and ¹³C chemical shifts and key Heteronuclear Multiple Bond Correlation (HMBC) data, which are crucial for establishing the connectivity of the molecule. The data is consistent with the structure of a 14-membered macrolactone.[5]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 167.0 | - | - |
| 2 | 122.3 | 5.80 | d (11.6) |
| 3 | 148.8 | 7.25 | dd (11.6, 8.8) |
| 4 | 33.1 | 2.45 | m |
| 5 | 72.9 | 3.80 | m |
| 6 | 125.8 | 5.35 | dd (15.2, 8.0) |
| 7 | 134.5 | 5.65 | d (15.2) |
| 8 | 82.1 | 4.10 | d (9.6) |
| 9 | 130.5 | 5.40 | d (9.6) |
| 10 | 135.2 | - | - |
| 11 | 40.1 | 2.15 | m |
| 12 | 29.8 | 1.60, 1.40 | m |
| 13 | 78.9 | 3.60 | q (6.4) |
| 14 | 20.5 | 1.15 | d (6.4) |
| 15 (4-Me) | 18.2 | 1.05 | d (6.8) |
| 16 (8-OMe) | 56.4 | 3.35 | s |
| 17 (10-Me) | 12.5 | 1.75 | s |
| 18 (13-Me) | 15.8 | 1.25 | d (7.2) |
Data adapted from publicly available sources. Chemical shifts are referenced to the solvent signal.
Table 2: Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) (Position) |
| H-2 | C-1, C-3, C-4 |
| H-3 | C-1, C-2, C-4, C-5 |
| H-5 | C-3, C-4, C-6, C-7 |
| H-6 | C-4, C-5, C-7, C-8 |
| H-7 | C-5, C-6, C-8, C-9 |
| H-8 | C-6, C-7, C-9, C-10, C-16 |
| H-9 | C-7, C-8, C-10, C-11, C-17 |
| H-11 | C-9, C-10, C-12, C-13, C-17 |
| H-13 | C-11, C-12, C-14, C-18 |
| H-14 | C-12, C-13, C-18 |
| H-15 | C-3, C-4, C-5 |
| H-16 | C-8 |
| H-17 | C-9, C-10, C-11 |
| H-18 | C-12, C-13, C-14 |
Experimental Protocols
The following are generalized protocols for the key NMR experiments required for the structure elucidation of this compound. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
1D ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) using an exponential window function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
1D ¹³C NMR Spectroscopy
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm, centered around 100 ppm.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
2D COSY (Correlation Spectroscopy)
-
Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: A standard gradient-selected, phase-sensitive HSQC experiment with decoupling during acquisition (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Delay: Optimized for ⁿJ(CH) couplings of 4-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation and baseline correction. The spectrum is typically presented in magnitude mode.
-
Visualizations: Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for determining the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structure elucidation of this compound using NMR.
Conclusion
NMR spectroscopy provides a robust and comprehensive platform for the complete structural characterization of complex natural products like this compound. Through a systematic application of 1D and 2D NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry of such molecules. The detailed protocols and data presented in this application note serve as a valuable resource for scientists engaged in natural product chemistry and drug discovery, facilitating the efficient and accurate elucidation of novel molecular architectures.
References
Application Notes and Protocols for Albocycline as a Biocontrol Agent against Verticillium dahliae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of albocycline, a macrolide antibiotic, as a promising biocontrol agent against the phytopathogenic fungus Verticillium dahliae. The information compiled herein is based on current scientific literature and is intended to guide further research and development in the field of agricultural biologics.
Introduction
Verticillium dahliae is a soil-borne fungus that causes Verticillium wilt, a devastating vascular disease affecting a wide range of economically important crops. The persistence of V. dahliae in the soil for extended periods makes its control challenging. This compound, produced by the bacterium Streptomyces sp. OR6, has demonstrated significant antifungal activity against V. dahliae, positioning it as a viable candidate for a novel biocontrol agent.[1][2][3][4] This document outlines the quantitative efficacy of this compound and provides detailed protocols for its application in a research setting.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against Verticillium dahliae.
Table 1: Inhibition of V. dahliae Conidiospore Germination by this compound
| This compound Concentration (µg/mL) | Inhibition of Conidiospore Germination (%) |
| 20 | 55.3 ± 2.5 |
| 40 | 78.1 ± 3.1 |
| 60 | 92.4 ± 1.8 |
| 80 | 98.7 ± 0.9 |
| 100 | 100 |
| 120 | 100 |
| 140 | 100 |
| 160 | 100 |
Data extracted from in vitro assays. Results are presented as mean ± standard deviation.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against V. dahliae
| Parameter | Value (µg/mL) |
| MIC₅₀ | 75.3 |
| MIC₉₀ | 145.7 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations of this compound required to inhibit 50% and 90% of fungal growth, respectively.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against V. dahliae.
Protocol for In Vitro Inhibition of V. dahliae Conidiospore Germination
This protocol details the methodology to assess the effect of this compound on the germination of V. dahliae conidiospores.
Materials:
-
Purified this compound
-
Verticillium dahliae isolate (e.g., V937I)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Methanol
-
Microscope slides
-
Humid chamber
-
Micropipettes
-
Hemocytometer or spectrophotometer
Procedure:
-
Prepare Conidial Suspension:
-
Culture V. dahliae on PDA plates for 12 days at 25°C.
-
Flood the plates with sterile distilled water and gently scrape the surface to release conidiospores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 × 10⁶ conidia/mL using a hemocytometer or by measuring optical density.
-
-
Prepare this compound Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 5 mg/mL).
-
Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 20, 40, 60, 80, 100, 120, 140, 160 µg/mL). A control with methanol alone should be included.
-
-
Incubation:
-
On a sterile microscope slide, mix 10 µL of the conidial suspension with 10 µL of each this compound dilution (or control).
-
Place the slides in a humid chamber to prevent drying.
-
Incubate at 25°C for 24 hours in the dark.
-
-
Data Collection and Analysis:
-
After incubation, observe the slides under a microscope.
-
Count the number of germinated and non-germinated conidiospores in at least three different fields of view for each treatment. A conidiospore is considered germinated if the germ tube is at least half the length of the conidiospore.
-
Calculate the percentage of germination inhibition for each this compound concentration compared to the control.
-
Protocol for Mycelial Growth Inhibition Assay
This protocol outlines the procedure to determine the effect of this compound on the mycelial growth of V. dahliae.
Materials:
-
Purified this compound
-
Verticillium dahliae isolate
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer (5 mm diameter)
-
Methanol
-
Incubator
Procedure:
-
Prepare PDA Plates with this compound:
-
Prepare PDA medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the required volume of a stock solution of this compound in methanol to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing. A control plate with methanol alone should be prepared.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the edge of a actively growing V. dahliae culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control PDA plates.
-
-
Incubation:
-
Incubate the plates at 25°C in the dark for 7-10 days, or until the mycelial growth in the control plate has covered a significant portion of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each this compound concentration relative to the control.
-
Protocol for Culturing Streptomyces sp. OR6 for this compound Production
This protocol describes the cultivation of Streptomyces sp. OR6 for the production of this compound.
Materials:
-
Streptomyces sp. OR6 isolate
-
Yeast extract-malt extract (YEME) medium or other suitable production medium
-
Shake flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a loopful of Streptomyces sp. OR6 from a stock culture into a flask containing a suitable seed medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium (e.g., YEME) with the seed culture (typically 5-10% v/v).
-
Incubate the production flasks at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
-
Extraction of this compound:
-
After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain the crude extract containing this compound.
-
The crude extract can be further purified using chromatographic techniques (e.g., silica gel chromatography, HPLC).
-
Visualizations
The following diagrams illustrate the experimental workflows and the known antifungal action of this compound.
Note on Signaling Pathways: The precise signaling pathways in Verticillium dahliae that are disrupted by this compound have not yet been elucidated in the current scientific literature. The known antibacterial mode of action of this compound involves the inhibition of nicotinate biosynthesis and peptidoglycan synthesis.[1] However, its specific molecular targets and the downstream signaling cascades affected in fungi remain an area for future investigation. Research efforts, such as transcriptomic analysis of this compound-treated V. dahliae, are needed to unravel the detailed mechanism of its antifungal activity.
Conclusion
This compound demonstrates potent and quantifiable antifungal activity against Verticillium dahliae by inhibiting both conidiospore germination and mycelial growth.[1] The protocols provided herein offer a standardized approach for the evaluation of this compound and other potential biocontrol agents. While the efficacy of this compound is evident, further research is required to understand its precise mode of action at the molecular level, particularly the signaling pathways it modulates within the fungal pathogen. Such knowledge will be invaluable for optimizing its use as a sustainable and effective biocontrol agent in agriculture.
References
- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic analysis of gene expression of Verticillium dahliae upon treatment of the cotton root exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Albocycline in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline, a macrolide polyketide produced by various Streptomyces species, has demonstrated significant potential as a biocontrol agent in agriculture.[1][2] Initially recognized for its antibacterial properties, recent research has highlighted its efficacy against a range of phytopathogenic fungi.[1][3] This document provides detailed application notes and protocols for the use of this compound in agricultural research, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action.
Data Presentation
The following tables summarize the reported efficacy of this compound against various microbial targets relevant to agriculture.
Table 1: Antifungal Activity of this compound
| Target Organism | Assay Type | Efficacy Metric | Value | Reference(s) |
| Verticillium dahliae V937I | Conidiospore Germination Inhibition | LC50 | 10.57 µg/mL | [1] |
| Verticillium dahliae | Mycelial Growth Inhibition | MIC | 5 - 6 µg/mL | [3] |
| Rhizoctonia solani | Damping-off of Cucumber | Disease Suppression | Effective Suppression | [1] |
| Candida albicans ATCC 90028 | Broth Microdilution | MIC | 10.0 mg/mL | [4] |
| Candida albicans ATCC 90028 | Broth Microdilution | IC50 | 1.0 - 1.5 mg/mL | [4] |
Table 2: Antibacterial Activity of this compound
| Target Organism | Mechanism of Action | Reference(s) |
| Gram-positive & Gram-negative bacteria | Inhibition of Peptidoglycan Biosynthesis | [2] |
| Bacillus subtilis | Inhibition of Nicotinate Biosynthesis | [2] |
Mechanism of Action
This compound exhibits distinct mechanisms of action against bacterial and fungal pathogens.
Antibacterial Mechanism of Action
In bacteria, this compound has two primary modes of action:
-
Inhibition of Peptidoglycan Biosynthesis: this compound is understood to inhibit the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis. This disruption of cell wall synthesis is a key factor in its antibacterial efficacy.
-
Inhibition of Nicotinate Biosynthesis: this compound has also been shown to block the biosynthesis of nicotinate (a precursor to NAD and NADP) in bacteria such as Bacillus subtilis.[2]
Antifungal Mechanism of Action
The precise molecular target of this compound in fungi has not yet been fully elucidated.[2] However, experimental evidence indicates that it effectively inhibits key developmental stages of fungal pathogens, including conidiospore germination and mycelial growth.[1][3] This suggests that this compound may interfere with fundamental cellular processes such as cell wall synthesis or integrity, though the specific pathway remains a subject for further investigation.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the agricultural applications of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Radial Growth Inhibition Assay)
This protocol is designed to determine the inhibitory effect of this compound on the mycelial growth of filamentous fungi.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Verticillium dahliae, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55°C.
-
Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control set of plates with the solvent alone. Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel. Place the mycelial plug, mycelial side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of inhibition of radial growth using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against phytopathogenic bacteria.
Materials:
-
Pure culture of the target bacterial pathogen
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the target bacterium in MHB overnight at its optimal temperature. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations. Leave a column of wells with no this compound as a positive growth control and a well with uninoculated medium as a negative control.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 3: Small-Scale In Vitro Soil Bioassay for Fungal Suppression
This protocol is adapted from a study on the biocontrol of Verticillium dahliae and can be used to assess the efficacy of this compound in a soil environment.[1]
Materials:
-
Loamy soil
-
Autoclave
-
Sterile 50 mL conical tubes
-
Culture of the target fungal pathogen (e.g., V. dahliae)
-
This compound solution
-
Apparatus for soil dilution plating (e.g., sterile water, Petri dishes, selective medium for the pathogen)
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris. Autoclave the soil to eliminate native microflora. Distribute a known amount of sterile soil (e.g., 5 g) into sterile 50 mL conical tubes.
-
Inoculation:
-
Pathogen Inoculation: Prepare a spore suspension or mycelial slurry of the target fungus. Inoculate the sterile soil with a known quantity of the pathogen to achieve a target density (e.g., 5 x 10^4 CFU/g of soil).
-
This compound Treatment: Add the this compound solution to the pathogen-infested soil to achieve the desired final concentration. For the control, add the same volume of sterile water or solvent.
-
-
Incubation: Incubate the tubes at a suitable temperature (e.g., 25°C) for a defined period (e.g., 7 and 14 days).
-
Assessment of Pathogen Viability:
-
At each time point, take a subsample of soil (e.g., 1 g) from each tube.
-
Perform serial dilutions in sterile water.
-
Plate the dilutions onto a selective medium for the target pathogen.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
-
Data Analysis: Compare the CFU counts in the this compound-treated soil to the control soil to determine the percentage of pathogen suppression.
References
- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Albocycline Yield in Streptomyces Fermentation
Welcome to the technical support center for optimizing albocycline production in Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during Streptomyces fermentation for this compound production, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| No or very low this compound yield | Strain degradation, incorrect strain identification, suboptimal inoculum, inappropriate medium composition, contamination. | Strain Verification & Maintenance: - Verify the identity of your Streptomyces strain using 16S rRNA sequencing. - Always use fresh cultures from frozen stocks for inoculation to avoid strain degradation from repeated subculturing. Inoculum Preparation: - Standardize your inoculum preparation. Use a consistent volume of a well-sporulated culture or a specific biomass concentration. - Ensure the seed culture is in the late logarithmic to early stationary phase of growth for optimal secondary metabolite production. Medium Preparation: - Double-check the composition and pH of your fermentation medium. Ensure all components are accurately weighed and dissolved. - Sterilize media appropriately to avoid degradation of heat-sensitive components. |
| Inconsistent this compound yield between batches | Variability in inoculum quality, inconsistent media preparation, fluctuations in fermentation parameters. | Standardize Protocols: - Implement a strict, standardized protocol for inoculum and media preparation. - Calibrate all monitoring equipment (pH meters, thermometers, etc.) regularly. Monitor & Control Fermentation: - Continuously monitor and control critical parameters like pH, temperature, and dissolved oxygen throughout the fermentation process. - Maintain detailed batch records to track any deviations. |
| High biomass but low this compound production | Nutrient limitation (specific precursors), feedback inhibition, unfavorable pH shift during fermentation. | Media Optimization: - Investigate the effect of different carbon and nitrogen sources and their ratios. While glucose is a common carbon source, others like starch or glycerol may be more effective.[1] - Supplement the medium with potential precursors for this compound biosynthesis. pH Control: - Implement a pH control strategy. A shift in pH can favor biomass growth over secondary metabolite production. The optimal pH for Streptomyces is often near neutral (6.5-7.5).[2] |
| Foaming in the fermenter | High protein content in the medium (e.g., yeast extract, peptone), high agitation rates. | Antifoam Agents: - Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Process Optimization: - Optimize the agitation speed to provide sufficient oxygen transfer without excessive foaming. |
Frequently Asked Questions (FAQs)
1. What is a typical fermentation medium for high this compound yield?
While the optimal medium can be strain-specific, a good starting point for Streptomyces fermentation for secondary metabolite production is a complex medium containing a carbohydrate source, a nitrogen source, and essential minerals. For example, a glucose soybean meal broth has been shown to be effective for antibiotic production in some Streptomyces species.[2] International Streptomyces Project 2 (ISP2) medium is also commonly used for cultivating this compound-producing strains.
2. What are the optimal physical parameters for this compound fermentation?
-
pH: The optimal initial pH for antibiotic production in many Streptomyces species is around 7.0.[2] Maintaining the pH within a narrow range (e.g., 6.5-7.5) throughout the fermentation is often critical.
-
Temperature: Most Streptomyces species are mesophilic, with optimal temperatures for secondary metabolite production typically between 28°C and 35°C.[2][3] One study found the optimal temperature for antibiotic production by a Streptomyces sp. to be 35°C.[2]
-
Agitation: Agitation is crucial for nutrient distribution and oxygen transfer. An optimal agitation speed for a lab-scale fermenter is often around 200 rpm.[2] However, excessive agitation can lead to shear stress and damage to the mycelia.
-
Aeration: Sufficient aeration is critical for the aerobic metabolism of Streptomyces. The optimal aeration rate will depend on the fermenter design and scale.
3. How can I quantify the this compound yield?
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. Detection is usually performed using a UV detector at a wavelength where this compound has maximum absorbance. A standard curve with known concentrations of purified this compound is required for accurate quantification.
4. My Streptomyces culture is growing as pellets. Is this good for this compound production?
The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly impact secondary metabolite production. Pellet formation can sometimes lead to mass transfer limitations, restricting nutrient and oxygen availability to the cells in the core of the pellet, which may negatively affect yield. Optimizing agitation and medium composition can help control the morphology.
Quantitative Data Summary
The following tables summarize the impact of key fermentation parameters on the yield of secondary metabolites in Streptomyces, providing a baseline for optimization experiments. Note that specific values for this compound are limited in the public domain, and the data presented here are based on studies of other antibiotics from Streptomyces and should be used as a guide for optimization.
Table 1: Effect of pH on Antibiotic Production by Streptomyces sp. LHR 9
| Initial pH | Zone of Inhibition (mm) against S. aureus |
| 5.0 | 15.0 |
| 6.0 | 20.3 |
| 7.0 | 24.0 |
| 8.0 | 19.7 |
| 9.0 | 16.3 |
| 10.0 | 13.0 |
| Data adapted from a study on antibiotic production by Streptomyces sp. LHR 9, where the activity is measured as the diameter of the inhibition zone.[2] |
Table 2: Effect of Temperature on Antibiotic Production by Streptomyces sp. LHR 9
| Temperature (°C) | Zone of Inhibition (mm) against S. aureus |
| 20 | 9.7 |
| 25 | 13.3 |
| 30 | 17.3 |
| 35 | 22.0 |
| 40 | 16.0 |
| 45 | 11.7 |
| Data adapted from a study on antibiotic production by Streptomyces sp. LHR 9, where the activity is measured as the diameter of the inhibition zone.[2] |
Table 3: Effect of Agitation Speed on Antibiotic Production by Streptomyces sp. LHR 9
| Agitation Speed (rpm) | Zone of Inhibition (mm) against S. aureus |
| 0 (Static) | 0.0 |
| 100 | 18.7 |
| 150 | 22.3 |
| 200 | 26.6 |
| 250 | 23.0 |
| 300 | 19.3 |
| 350 | 15.7 |
| Data adapted from a study on antibiotic production by Streptomyces sp. LHR 9, where the activity is measured as the diameter of the inhibition zone.[2] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces Fermentation
-
Aseptically transfer a loopful of well-sporulated Streptomyces culture from a fresh agar plate (e.g., ISP2 agar) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or ISP2 broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.
-
Use this seed culture to inoculate the production fermenter at a ratio of 5-10% (v/v).
Protocol 2: Laboratory-Scale Fermentation for this compound Production
-
Prepare the production medium (e.g., Glucose Soybean Meal Broth) and dispense it into a sterilized fermenter. A typical lab-scale fermenter would have a working volume of 1-5 L.
-
Adjust the initial pH of the medium to 7.0 before inoculation.
-
Inoculate the fermenter with the prepared seed culture.
-
Maintain the fermentation temperature at 30-35°C.
-
Set the agitation speed to 200 rpm and the aeration rate to 1 vvm (volume of air per volume of medium per minute).
-
Monitor and control the pH of the culture, adjusting as necessary with sterile acid or base.
-
Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours) to measure biomass, substrate consumption, and this compound concentration.
-
Continue the fermentation for 7-10 days, or until the this compound titer reaches its maximum.
Protocol 3: Extraction and Quantification of this compound
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase of acetonitrile and water.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
Visualizations
Signaling Pathway: Regulation of Secondary Metabolism in Streptomyces
Caption: General regulatory cascade for secondary metabolite production in Streptomyces.
Experimental Workflow: From Culture to Purified this compound
Caption: Experimental workflow for this compound production and purification.
References
Albocycline Production: A Technical Support Center for Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of Albocycline. The information is designed to assist researchers in optimizing fermentation, purification, and overall yield of this potent macrolide antibiotic.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production from lab to industrial scale?
A1: Transitioning this compound production to an industrial scale presents several key challenges. These include maintaining consistent high yields, preventing contamination in large bioreactors, ensuring adequate oxygen transfer and mixing, and managing the economic costs of downstream processing.[1][2] Wild-type Streptomyces strains often have low production yields, necessitating strain improvement and process optimization to make the scale-up process cost-effective.[1]
Q2: Which microorganisms are known to produce this compound?
A2: this compound is a secondary metabolite primarily produced by various species of the bacterial genus Streptomyces. Known producing strains include Streptomyces maizeus, S. brunneogriseus, S. roseocinereus, S. roseochromogenes var. albocyclini, and several other identified Streptomyces species.[2][3]
Q3: What are the key factors influencing the stability of this compound during production and storage?
A3: The stability of this compound, like many other macrolide antibiotics, is influenced by several environmental factors. These include temperature, pH, light exposure, and the presence of oxidative agents or contaminants.[4][5][6] Maintaining optimal conditions throughout the production and purification process is crucial to prevent degradation and loss of bioactivity.
Q4: What is the general mechanism of this compound biosynthesis?
A4: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS).[7][8] This large, multi-enzyme complex facilitates the sequential condensation of small carboxylic acid units to form the characteristic macrolide ring structure. The biosynthesis is a complex process regulated by a dedicated gene cluster.[9][10][11]
Section 2: Troubleshooting Guides
Fermentation Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal media composition. | Review and optimize carbon and nitrogen sources. Glucose and soybean meal are often effective for Streptomyces fermentations.[3][12] Consider supplementing with precursors or inducers. |
| Inadequate aeration or agitation. | Increase agitation speed or aeration rate to improve oxygen supply, which is critical for aerobic Streptomyces metabolism. Monitor dissolved oxygen (DO) levels. | |
| Incorrect fermentation pH. | The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 7.0).[3][12] Implement pH monitoring and control systems in the bioreactor. | |
| Incorrect fermentation temperature. | The optimal temperature for secondary metabolite production in Streptomyces is often around 30-35°C.[3][12] Ensure precise temperature control of the bioreactor. | |
| Microbial contamination. | Implement strict aseptic techniques during inoculation and fermentation. Regularly check for contaminating microorganisms. | |
| Foaming in Bioreactor | High protein content in the media. | Add food-grade antifoaming agents as needed. Optimize media composition to reduce foam-inducing components. |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize inoculum preparation, including age, cell density, and physiological state. |
| Fluctuations in fermentation parameters. | Ensure consistent and precise control of all critical process parameters (temperature, pH, DO, agitation) across all batches. |
Downstream Processing & Purification Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inefficient extraction from fermentation broth. | Optimize the solvent extraction process. Ethyl acetate is a commonly used solvent for extracting macrolides.[13] Consider adjusting the pH of the broth to improve partitioning. |
| Degradation of this compound during purification. | Minimize processing time and maintain low temperatures where possible. Protect the product from light and extreme pH conditions. | |
| Inefficient chromatographic separation. | Optimize the stationary and mobile phases for the specific chromatography method (e.g., silica gel, reversed-phase).[14] Gradient elution may improve separation. | |
| Low Purity of Final Product | Co-elution of impurities during chromatography. | Improve the resolution of the chromatography step by adjusting the gradient, flow rate, or using a different stationary phase. Consider adding an additional orthogonal purification step. |
| Presence of related macrolide byproducts. | Optimize fermentation conditions to minimize the production of unwanted byproducts. Develop more selective purification methods. | |
| Crystallization Issues | Impurities inhibiting crystal formation. | Ensure high purity of the this compound solution before attempting crystallization. |
| Incorrect solvent system or temperature profile. | Screen different solvent and anti-solvent systems. Optimize the cooling rate and temperature profile for crystallization. |
Section 3: Experimental Protocols
Protocol 1: Large-Scale Fermentation of Streptomyces for this compound Production
Objective: To produce this compound in a large-scale bioreactor.
Materials:
-
Streptomyces strain known to produce this compound
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Sterile bioreactor (e.g., 100 L) with controls for temperature, pH, dissolved oxygen, and agitation
-
Antifoaming agent
Methodology:
-
Inoculum Preparation:
-
Inoculate a sterile seed culture medium with a fresh culture of the Streptomyces strain.
-
Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.
-
-
Bioreactor Preparation and Sterilization:
-
Prepare the production medium and add it to the bioreactor.
-
Sterilize the bioreactor and medium in place according to the manufacturer's instructions.
-
-
Inoculation:
-
Aseptically transfer the seed culture to the sterilized bioreactor. A typical inoculation volume is 5-10% of the production medium volume.
-
-
Fermentation:
-
Set the fermentation parameters:
-
Temperature: 30-35°C[12]
-
pH: Maintain at 7.0 using automated addition of acid/base.[12]
-
Agitation: Start at a low speed and gradually increase as biomass increases to ensure adequate mixing and oxygen transfer.
-
Aeration: Supply sterile air to maintain a dissolved oxygen level of at least 20-30% saturation.
-
-
Add antifoaming agent as required to control foaming.
-
Run the fermentation for 7-10 days.[12]
-
-
Monitoring:
-
Regularly monitor pH, temperature, dissolved oxygen, and cell growth (e.g., by measuring optical density or packed cell volume).
-
Take samples aseptically at regular intervals to monitor this compound production using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Centrifuge or filtration system
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Methodology:
-
Biomass Removal:
-
Separate the microbial biomass from the fermentation broth by centrifugation or filtration. The supernatant contains the extracellular this compound.
-
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate.[13]
-
Repeat the extraction 2-3 times to maximize recovery.
-
Pool the organic phases.
-
-
Concentration:
-
Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol).
-
Collect fractions and monitor the elution of this compound using TLC.
-
-
Fraction Pooling and Final Concentration:
-
Pool the fractions containing pure this compound as determined by TLC.
-
Concentrate the pooled fractions to obtain purified this compound.
-
-
Purity Analysis:
-
Determine the purity of the final product using HPLC.
-
Section 4: Visualizations
Caption: Hypothetical biosynthetic pathway of this compound via a Type I Polyketide Synthase.
Caption: General experimental workflow for this compound production and purification.
Caption: Logical troubleshooting flow for addressing low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Characterizing Albocycline's Inhibition of MurA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the inhibitory effects of albocycline on the MurA enzyme. Recent studies suggest a complex mechanism of action for this compound, with evidence pointing to weak direct inhibition of MurA and potential alternative cellular targets. This guide will help you navigate these complexities in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is MurA the primary target of this compound?
Recent research indicates that while this compound has been investigated as a MurA inhibitor, its direct inhibition of this enzyme is weak, particularly in Staphylococcus aureus.[1] Some studies suggest that this compound's potent antibacterial activity may stem from other mechanisms, such as the modulation of NADPH ratios and upregulation of redox sensing within the cell.[2] Therefore, while MurA might be one of several targets, it is likely not the primary one.
Q2: Why is the observed inhibition of MurA by this compound so weak in my assays?
Several factors could contribute to weak MurA inhibition by this compound in your experiments:
-
Intrinsic Weak Affinity: Computational docking studies and enzymatic assays have shown that this compound has a high IC50 value against S. aureus MurA, indicating a weak binding affinity.[1]
-
Target Isoforms: S. aureus possesses two MurA homologs, MurA and MurZ. This compound has shown some inhibition against MurA but no activity against MurZ or E. coli MurA.[1] Ensure you are using the correct MurA homolog in your assays.
-
Assay Conditions: The inhibitory activity of compounds can be highly dependent on assay conditions such as pH, buffer composition, and the presence of detergents.[3]
Q3: What are the reported IC50 values for this compound against MurA?
Direct IC50 values for this compound against MurA are not consistently reported across the literature, and when they are, they indicate weak inhibition. For instance, one study reported that this compound is a weak inhibitor of S. aureus MurA at high micromolar concentrations.[1] This is in contrast to its potent minimum inhibitory concentrations (MICs) against various bacteria, which are often in the sub-microgram per milliliter range.[1]
Troubleshooting Guides
Problem: Inconsistent or No MurA Inhibition Observed
Possible Cause 1: Incorrect MurA enzyme or organism.
-
Troubleshooting Step: Verify the source and purity of your MurA enzyme. If working with S. aureus, be aware of the two homologs, MurA and MurZ, which exhibit different sensitivities to this compound.[1] Consider testing against MurA from a different bacterial species to check for specificity.
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize your MurA inhibition assay. The most common method measures the release of inorganic phosphate.[4][5] Key parameters to optimize include:
-
Enzyme Concentration: Use a concentration of MurA that results in a linear reaction rate over the course of your experiment.
-
Substrate Concentrations: Use concentrations of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) that are at or below their Km values to increase the assay's sensitivity to competitive inhibitors.
-
Detergent: Include a non-ionic detergent like Triton X-100 (e.g., 0.005%) to prevent compound aggregation, which can lead to false-positive or inconsistent results.[3]
-
Pre-incubation: Pre-incubating the enzyme with this compound before adding the substrates may enhance inhibition if the inhibitor binds slowly.[1][3]
-
Problem: Discrepancy Between Potent Antibacterial Activity (Low MIC) and Weak Enzymatic Inhibition (High IC50)
This is a key challenge with this compound and suggests it may not be a classical enzyme inhibitor.
-
Troubleshooting Step 1: Investigate Alternative Cellular Targets.
-
Recent evidence points towards this compound affecting cellular NAD/PH pools and redox sensing.[2] Consider performing metabolomics or transcriptomics studies on this compound-treated bacteria to identify affected pathways.
-
Another proposed, though older, mechanism is the inhibition of nicotinate biosynthesis.[6] This can be investigated by supplementing the growth medium with nicotinic acid or nicotinamide to see if it reverses the antibacterial effect.
-
-
Troubleshooting Step 2: Evaluate Cell Permeability and Efflux.
-
The potent whole-cell activity could be due to accumulation of the compound inside the bacterial cell. Conversely, weak enzymatic activity could be due to efflux pumps actively removing the compound in whole-cell assays, though this is less likely if the MIC is low. Standard assays with efflux pump inhibitors can clarify this.
-
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | S. aureus MurA | High micromolar (weak inhibition) | [1] |
| IC50 | S. aureus MurZ | No inhibition | [1] |
| IC50 | E. coli MurA | No inhibition | [1] |
| MIC | Methicillin-resistant S. aureus (MRSA) | 0.5 - 1.0 µg/mL | [1] |
Experimental Protocols
Protocol 1: MurA Inhibition Assay (Phosphate Detection Method)
This protocol is based on the colorimetric detection of inorganic phosphate released during the MurA-catalyzed reaction.[4][5]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (and other test compounds)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well or 384-well plate containing Assay Buffer, UNAG (e.g., 200 µM), and the test compound (this compound) at various concentrations.
-
Add the MurA enzyme (e.g., 250 nM) to the reaction mixture.
-
Optional Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) if investigating time-dependent inhibition.
-
Initiate the reaction by adding PEP (e.g., 100 µM).
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.
-
Measure the absorbance at approximately 650 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (or other appropriate growth medium)
-
This compound
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Visualizations
Caption: Experimental workflow for investigating this compound's mechanism of action.
Caption: Proposed weak inhibition of the MurA pathway by this compound.
References
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial MurA assay kits [profoldin.com]
- 5. mdpi.com [mdpi.com]
- 6. Mode of Action of this compound, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Albocycline Stability and Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albocycline. Our goal is to help you overcome common challenges related to the stability and solubility of this promising macrolide antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A1: this compound, like many macrolides, can be susceptible to degradation under certain conditions. The most common causes are hydrolysis (acidic or basic conditions), oxidation, and photodegradation.
Troubleshooting Steps:
-
pH Control: Avoid highly acidic or basic aqueous solutions. For stock solutions, consider using a buffered system within a neutral to slightly acidic pH range (e.g., pH 6.0-7.5).
-
Solvent Choice: For long-term storage, consider dissolving this compound in anhydrous organic solvents like DMSO or ethanol and storing at -20°C or below.
-
Protection from Light: Store this compound, both in solid form and in solution, protected from light using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider purging stock solution vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q2: I am struggling to dissolve this compound in my aqueous buffer for biological assays. What can I do to improve its solubility?
A2: this compound has low aqueous solubility, which can be a significant challenge for in vitro and in vivo studies. Several formulation strategies can be employed to enhance its solubility.
Troubleshooting Steps:
-
Co-solvents: A small percentage of a water-miscible organic solvent can significantly improve solubility. Try adding small amounts (e.g., 1-5%) of DMSO or ethanol to your aqueous buffer. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
pH Adjustment: The solubility of macrolides can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if it improves solubility. However, be mindful of the stability issues mentioned in Q1.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility. See the detailed protocol below for preparing an this compound-cyclodextrin inclusion complex.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility. Refer to the experimental protocol for preparing this compound solid dispersions.
Q3: I am observing inconsistent results in my bioassays. Could this be related to this compound stability?
A3: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades during the course of your experiment, its effective concentration will decrease, leading to variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock just before use.
-
Stability in Assay Media: Determine the stability of this compound in your specific assay medium under the experimental conditions (e.g., temperature, incubation time). You can do this by incubating this compound in the medium, taking samples at different time points, and analyzing the concentration by HPLC.
-
Control for Degradation: If significant degradation is observed, you may need to adjust your experimental design, for example, by reducing the incubation time or replenishing the compound during the experiment.
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of a typical poorly soluble macrolide antibiotic, which can be used as a general guide for working with this compound. Note: These are representative values and may not reflect the exact properties of this compound. Experimental determination for your specific batch and conditions is highly recommended.
Table 1: Illustrative Solubility of a Poorly Soluble Macrolide in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.0) | < 0.1 |
| Ethanol | 5 - 10 |
| Methanol | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Table 2: Illustrative pH-Dependent Stability of a Macrolide in Aqueous Solution at 25°C
| pH | Half-life (t½) |
| 3.0 | < 24 hours |
| 5.0 | 2 - 4 days |
| 7.0 | 7 - 14 days |
| 9.0 | < 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of deionized water dropwise to the mixture while triturating with the pestle. Continue adding water and kneading until a homogeneous, paste-like consistency is achieved. This process should take approximately 30-45 minutes.
-
Drying: Transfer the resulting paste to a watch glass or petri dish and dry in a vacuum oven at 40°C until a constant weight is obtained.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Storage: Store the prepared inclusion complex in a tightly sealed, light-resistant container at room temperature.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol outlines the preparation of an this compound solid dispersion with polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method to enhance dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Ratio Selection: Decide on the weight ratio of this compound to PVP K30 (e.g., 1:5).
-
Dissolution: Dissolve the accurately weighed this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a tightly sealed, light-resistant container.
Visualizations
Albocycline Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Albocycline.
Frequently Asked Questions (FAQs)
Extraction Troubleshooting
Q1: My this compound yield from the fermentation broth is very low. What are the possible causes and solutions?
A1: Low yield during the initial extraction of this compound from the fermentation broth can be attributed to several factors:
-
Incomplete Cell Lysis: If the Streptomyces cells are not efficiently lysed, the intracellular this compound will not be released into the broth for extraction.
-
Solution: Ensure your cell lysis protocol is optimized. This may involve adjusting physical methods like sonication or bead beating, or enzymatic lysis conditions.
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound.
-
Solution: Ethyl acetate is a commonly used and effective solvent for this compound extraction. Ensure you are using a sufficient volume of solvent relative to your fermentation broth, typically a 1:1 ratio, and perform multiple extractions (e.g., 3-4 times) to maximize recovery.
-
-
Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form between the aqueous fermentation broth and the organic solvent, trapping the product and making phase separation difficult.
-
Solution: To break emulsions, you can try adding brine (saturated NaCl solution), gentle centrifugation, or adding a small amount of a different solvent to change the polarity.
-
-
Degradation of this compound: this compound, like many macrolides, can be sensitive to pH and temperature.
-
Solution: Maintain a neutral to slightly acidic pH during extraction and avoid high temperatures. Perform extractions at room temperature or below if stability is a concern.
-
Purification Troubleshooting
Q2: I am seeing co-elution of impurities with this compound during column chromatography. How can I improve the separation?
A2: Co-elution of impurities is a common challenge in chromatography. Here are some strategies to improve the purity of your this compound fractions:
-
Optimize the Mobile Phase: The polarity of the mobile phase is crucial for good separation on a silica gel column.
-
Solution: If impurities are eluting with your compound, your mobile phase may be too polar. Try decreasing the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A gradient elution, where the polarity is gradually increased, can also significantly improve separation.
-
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel in the column. If you are overloading, use a larger column or reduce the amount of sample loaded.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure your column is packed uniformly. A slurry packing method is generally recommended. After packing, run a few column volumes of the initial mobile phase through the column to ensure it is well-settled before loading your sample.
-
-
Compound Streaking/Tailing: This can occur if the compound is not fully soluble in the mobile phase or if it interacts too strongly with the stationary phase.
-
Solution: Ensure your crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading. If streaking persists, consider adding a small amount of a slightly more polar solvent to your sample solution before loading, but be cautious as this can affect the initial separation.
-
Q3: My this compound seems to be degrading during purification. What steps can I take to prevent this?
A3: Degradation during purification can lead to significant loss of product. Consider the following to improve stability:
-
Minimize Exposure to Silica: Silica gel can be slightly acidic and may cause degradation of acid-labile compounds.
-
Solution: If you suspect acid-catalyzed degradation, you can use deactivated silica gel (e.g., treated with a base like triethylamine). Also, try to minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
-
-
Temperature Control: Elevated temperatures can accelerate degradation.
-
Solution: Perform purification steps at room temperature and avoid heating fractions during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).
-
-
Light Sensitivity: Some compounds are sensitive to light.
-
Solution: Protect your fractions from direct light by using amber glass vials or covering your collection rack with aluminum foil.
-
Quantitative Data Summary
The following table summarizes typical, albeit limited, quantitative data found in the literature for this compound production and extraction. It is important to note that yields can vary significantly depending on the Streptomyces strain, fermentation conditions, and extraction/purification efficiency.
| Parameter | Value | Source |
| Crude Extract Yield from Fermentation | 2.28 g | [1] |
| 5.4 g | ||
| Estimated Fermentation Volume for ~2.3 g Crude Extract | ~1 Liter | Based on typical secondary metabolite yields of up to 2.6 g/L from Streptomyces. |
| Estimated Crude Extract Yield per Liter | 2-5 g/L | Based on available data. |
| Purity after Column Chromatography | Not explicitly stated, but fractions are typically monitored by TLC or HPLC for purity. | General chromatographic practice. |
Experimental Protocols
1. Extraction of this compound from Streptomyces Fermentation Broth
This protocol is based on the methodology described for the extraction of this compound from Streptomyces sp. OR6.[1]
-
Harvesting: After fermentation (e.g., 72 hours at 28°C), harvest the fermentation broth.
-
Solvent Extraction:
-
Mix the whole fermentation broth with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete extraction.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Purification of this compound by Vacuum Flash Chromatography
This protocol is a general guide for the purification of the crude this compound extract.[1]
-
Column Preparation:
-
Select a sintered glass funnel or a flash chromatography column of appropriate size.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions containing the target compound.
-
-
Final Concentration:
-
Concentrate the pooled pure fractions under reduced pressure to obtain purified this compound.
-
Visualizations
Caption: Workflow for the extraction of this compound from fermentation broth.
Caption: Workflow for the purification of this compound using column chromatography.
Caption: Troubleshooting logic for low this compound extraction yield.
References
addressing Albocycline degradation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and degradation of Albocycline in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a macrolide antibiotic with a 14-membered lactone ring. Its structure contains several features that can be susceptible to degradation, including a lactone (cyclic ester) functional group, multiple stereocenters, a conjugated polyene system, and allylic hydroxyl groups. Understanding these features is crucial for predicting its stability.
Q2: What are the common factors that can lead to the degradation of this compound in solution?
Several environmental factors can contribute to the degradation of this compound in solution. These include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, leading to an inactive, ring-opened product.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.
-
Light: The conjugated polyene system in this compound makes it susceptible to photodegradation upon exposure to UV light.
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the allylic alcohol groups, potentially altering the molecule's bioactivity.
Q3: How can I prepare a stock solution of this compound and how should it be stored?
It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or below, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh before each experiment.
Q4: My this compound solution appears to have lost its biological activity. What could be the potential causes?
Loss of biological activity is a strong indicator of this compound degradation. The most likely causes are:
-
Hydrolysis: The opening of the lactone ring will render the molecule inactive. This can be caused by improper pH or prolonged storage in aqueous solutions.
-
Oxidation: Modification of the hydroxyl groups or the polyene system through oxidation can alter the molecule's conformation and its ability to bind to its target.
-
Photodegradation: Exposure to light can lead to isomerization or cleavage of the polyene chain, resulting in a loss of activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it further in the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of potency in stored solutions | Degradation due to hydrolysis, oxidation, or photodegradation. | Prepare fresh solutions before each experiment. Store stock solutions in an appropriate solvent at low temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | Standardize solution preparation and handling procedures. Ensure consistent storage conditions and minimize the time between solution preparation and use. Perform a stability test under your experimental conditions. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Analyze the degradation products by LC-MS to identify their structures. Based on the identified products, adjust storage and handling conditions to minimize their formation (e.g., use deoxygenated solvents, protect from light, control pH). |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., phosphate, acetate, borate)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Temperature-controlled incubator
-
UV lamp for photostability testing
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare separate solutions for each condition to be tested (e.g., different pH, temperature, light exposure).
-
Incubation:
-
pH Stability: Incubate the solutions at a constant temperature in buffers of varying pH.
-
Temperature Stability: Incubate the solutions at a fixed pH at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose the solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the collected aliquots by HPLC to quantify the remaining concentration of this compound. A C18 column is typically suitable for macrolides. The mobile phase composition will need to be optimized.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under different conditions to illustrate how such data would be summarized.
| Condition | Temperature (°C) | pH | Half-life (t½) in hours (Hypothetical Data) |
| Acidic | 25 | 3 | 12 |
| Neutral | 25 | 7 | 72 |
| Alkaline | 25 | 9 | 8 |
| Refrigerated | 4 | 7 | > 200 |
| Elevated Temp. | 37 | 7 | 24 |
| Light Exposure | 25 | 7 | 10 |
| Dark Control | 25 | 7 | 72 |
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for loss of this compound activity.
Technical Support Center: Enhancing the Antifungal Efficacy of Albocycline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albocycline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antifungal efficacy of this macrolide polyketide.
Frequently Asked Questions (FAQs)
Q1: What is the known antifungal spectrum of this compound?
A1: this compound has demonstrated in vitro antifungal activity against a range of fungi. It has been reported to be effective against the plant pathogen Verticillium dahliae, where it can suppress the germination of conidiospores.[1][2][3] Activity has also been noted against Candida albicans and the fungal phytopathogen Sclerotinia sclerotiorum.[4]
Q2: What is the proposed mechanism of antifungal action for this compound?
A2: While the exact antifungal mechanism is not fully elucidated, in eukaryotic cells, this compound is known to inhibit prolyl endopeptidases.[1][2] These enzymes are involved in the degradation of proline-containing peptides, and their inhibition could disrupt various cellular processes in fungi. In prokaryotes, this compound has been shown to inhibit nicotinate and peptidoglycan biosynthesis.[4]
Q3: Are there any known mechanisms of resistance to this compound in fungi?
A3: Specific fungal resistance mechanisms to this compound are not well-documented in the available literature. However, general mechanisms of antifungal resistance in fungi include modification of the drug target, overexpression of efflux pumps, and alterations in the cell membrane or wall composition.[5][6][7] Researchers encountering decreased susceptibility to this compound should consider investigating these potential mechanisms.
Q4: Has this compound been formulated in any advanced drug delivery systems to enhance its efficacy?
A4: Currently, there are no commercially available advanced drug delivery systems specifically for this compound. However, the use of nanoformulations, such as liposomes and polymeric nanoparticles, has been successful in enhancing the efficacy and reducing the toxicity of other antifungal agents like amphotericin B and minocycline.[8][9][10][11][12] These approaches represent a promising area of investigation for this compound.
Troubleshooting Guides
Issue 1: Suboptimal In Vitro Antifungal Activity of this compound
Q: My experiments are showing weak or inconsistent antifungal activity of this compound against my fungal strain of interest. What steps can I take to troubleshoot this?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or handling can lead to degradation.
-
Optimize Assay Conditions:
-
Media Composition: The composition of the culture medium can influence the apparent activity of antifungal compounds. Test different standard media (e.g., RPMI-1640, Sabouraud Dextrose Broth) to find the most suitable one for your fungal strain and this compound.
-
Inoculum Preparation: Standardize the inoculum size and growth phase of the fungus. Using a consistent inoculum is crucial for reproducible results.
-
-
Investigate Synergistic Combinations: The efficacy of this compound may be significantly enhanced when used in combination with other antifungal agents. This is a common strategy to overcome resistance and improve potency.[13][14]
-
Suggested Combinations for Investigation: Based on successful synergistic interactions reported for other antibiotics with antifungal properties, consider combining this compound with:
-
Azoles (e.g., Fluconazole): This combination has been shown to be effective against resistant Candida and Cryptococcus species when using other antibiotics like minocycline.[15][16][17]
-
Polyenes (e.g., Amphotericin B): Synergism between tetracycline analogues and Amphotericin B against various yeasts has been documented.[18][19][20]
-
-
Experimental Approach: A checkerboard assay is the standard method to determine synergistic, additive, or antagonistic interactions.
-
Issue 2: How to Assess for Synergistic Interactions with this compound
Q: I want to test for synergy between this compound and another antifungal agent. How do I perform a checkerboard assay and interpret the results?
A: The checkerboard assay is a robust method to quantify synergistic interactions.
Experimental Protocol: Checkerboard Microdilution Assay
-
Prepare Drug Solutions: Prepare stock solutions of this compound and the second antifungal agent at a concentration significantly higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Controls: Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.
-
Incubation: Incubate the plate under appropriate conditions for your fungal strain (e.g., 24-48 hours at 35°C).
-
Read Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits fungal growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Example Quantitative Data for Minocycline + Fluconazole against Fluconazole-Resistant C. albicans [16]
| Drug Combination | Fungal Strain | MIC of Fluconazole Alone (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FICI |
| Minocycline + Fluconazole | Resistant C. albicans 1 | 512 | 2 | 0.035 |
| Minocycline + Fluconazole | Resistant C. albicans 2 | 512 | 2 | 0.064 |
This table illustrates a significant synergistic effect, as indicated by the low FICI values. A similar approach can be used to generate data for this compound combinations.
Issue 3: Poor In Vivo Efficacy of this compound
Q: this compound shows good in vitro activity, but my in vivo experiments are not showing the desired therapeutic effect. What could be the reason?
A: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons and troubleshooting strategies include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the site of infection. PK/PD studies are essential to understand its behavior in the host.
-
Drug Delivery: The formulation of the drug can significantly impact its in vivo efficacy.
-
Investigational Approach: Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) could improve its solubility, stability, and targeted delivery, potentially enhancing its in vivo efficacy.[8][9][10][11][12][21][22]
-
Liposomal Formulation: This involves encapsulating this compound within a lipid bilayer.
-
Polymeric Nanoparticles: This involves entrapping or encapsulating this compound within a polymer matrix.
-
-
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Hypothetical)
This protocol is based on general methods for liposomal drug encapsulation.
-
Lipid Film Hydration: Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) through sonication or extrusion.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, charge, encapsulation efficiency, and in vitro release profile.
Visualizations
Caption: Proposed mechanism of action of this compound in fungi.
Caption: Experimental workflow for assessing antifungal synergy.
Caption: Troubleshooting logic for enhancing this compound's efficacy.
References
- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antifungal activity of Minocycline albumin nanoparticles in combination with fluconazole against azole-resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antifungal activity of Minocycline albumin nanoparticles in combination with fluconazole against azole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The combination of minocycline and fluconazole causes synergistic growth inhibition against Candida albicans: an in vitro interaction of antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Minocycline and Fluconazole Have a Synergistic Effect Against Cryptococcus neoformans Both in vitro and in vivo [frontiersin.org]
- 18. Antifungal activity of four tetracycline analogues against Candida albicans in vitro: potentiation by amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined Activity of Minocycline and Amphotericin B In Vitro Against Medically Important Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined activity of minocycline and amphotericin B in vitro against medically important yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Albocycline vs. Vancomycin: A Comparative Analysis of Activity Against MRSA
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of albocycline and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA).
This guide provides a comprehensive comparison of this compound and vancomycin, two antibiotics with activity against MRSA. The information presented is compiled from a variety of studies to offer a broad perspective on their respective attributes. It is important to note that a direct head-to-head comparative study providing all the data presented here under the same experimental conditions was not identified in the available literature. Therefore, the data should be interpreted as a synthesis of current knowledge from multiple sources.
Mechanism of Action
The two antibiotics combat MRSA through distinct mechanisms. Vancomycin targets the bacterial cell wall, while this compound's mechanism is still under full elucidation but appears to involve metabolic disruption.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1] This binding blocks the transglycosylation and transpeptidation steps in cell wall formation, leading to a weakened cell wall and eventual bacterial lysis.[1]
This compound: This macrolactone natural product was initially thought to inhibit MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis.[2][3] However, this inhibition has been found to be weak and is not considered its primary mode of action.[2][4] More recent evidence suggests that this compound's potent activity against MRSA is due to its ability to modulate NADPH ratios and upregulate redox sensing within the bacterial cell.[4] The precise molecular target of this compound remains a subject of ongoing research.[4]
References
- 1. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Synergistic Potential of Albocycline: A Comparative Guide to Antibiotic-Antifungal Combinations
Introduction
While Albocycline, a macrolide polyketide, has demonstrated notable intrinsic antifungal properties, particularly against the plant pathogen Verticillium dahliae, its potential for synergistic activity with other established antifungal agents remains an unexplored frontier in drug development.[1][2][3][4] This guide provides a comparative overview of the synergistic effects observed between other antibiotics, specifically macrolides and tetracyclines, and conventional antifungal drugs. The data and methodologies presented herein can serve as a foundational framework for future investigations into the synergistic potential of this compound, offering insights for researchers, scientists, and drug development professionals.
The exploration of combination therapies is driven by the urgent need to overcome the growing challenge of antifungal resistance and to enhance the efficacy of existing treatments. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to lower required doses, reduced toxicity, and a broader spectrum of activity.
Synergistic Interactions of Antibiotics with Antifungal Agents: A Data-Driven Comparison
To illustrate the potential for synergy, this section summarizes quantitative data from studies that have investigated the combined effects of various antibiotics with antifungal agents against pathogenic fungi. The primary method for quantifying these interactions is the checkerboard microdilution assay, which determines the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction.
| Antibiotic | Antifungal Agent | Fungal Species | MIC of Antibiotic Alone (µg/mL) | MIC of Antifungal Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Minocycline | Fluconazole | Candida tropicalis (FLC-resistant) | >128 | - | 2 (Minocycline) | 0.141 | [5] |
| Tetracycline | Amphotericin B | Candida albicans | - | - | - | Synergy Observed | [2] |
| Doxycycline | Fluconazole | Candida albicans (FLC-resistant) | - | - | - | Strong Synergy | [2] |
| Clarithromycin | Amphotericin B | Candida biofilms | - | - | - | Synergy Observed | [2] |
| Minocycline | Posaconazole | Candida albicans | - | - | - | 100% Synergy | [6] |
| Minocycline | Itraconazole | Candida parapsilosis | - | - | - | 100% Synergy | [6] |
Experimental Protocols: The Checkerboard Microdilution Assay
The checkerboard assay is a robust method for determining the synergistic, additive, indifferent, or antagonistic effects of drug combinations. A detailed protocol, based on established methodologies, is provided below.[5][6][7]
1. Preparation of Materials:
- Fungal Inoculum: The fungal strain of interest is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) and incubated. A suspension is then prepared in a liquid medium (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 1-5 x 10^3 CFU/mL).
- Drug Solutions: Stock solutions of the antibiotic (e.g., this compound) and the antifungal agent are prepared in a suitable solvent. Serial two-fold dilutions of each drug are then prepared in the liquid medium.
2. Assay Setup:
- A 96-well microtiter plate is used.
- 50 µL of the antibiotic dilutions are added to the wells horizontally.
- 50 µL of the antifungal agent dilutions are added to the wells vertically.
- 100 µL of the fungal inoculum is added to each well.
- Control wells containing only the medium, the fungal inoculum alone, and the fungal inoculum with each drug individually are included.
3. Incubation:
- The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
4. Data Analysis:
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug that inhibits visible fungal growth.
- The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- The interaction is interpreted as follows:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the checkerboard assay for assessing antifungal synergy.
Caption: Workflow for assessing antifungal synergy using the checkerboard method.
Potential Mechanisms of Synergy
The synergistic effects observed between antibiotics and antifungal agents are often attributed to multi-target effects or complementary mechanisms of action. For instance, tetracyclines have been shown to interfere with mitochondrial function and ergosterol biosynthesis in fungi.[2] Ergosterol is a crucial component of the fungal cell membrane and the target of many antifungal drugs like amphotericin B and azoles. By disrupting ergosterol synthesis, tetracyclines may sensitize the fungi to the action of these antifungals. Another proposed mechanism is that membrane-active antifungals like amphotericin B can increase the permeability of the fungal cell membrane, thereby facilitating the entry of the antibiotic to its intracellular target.
The following diagram illustrates a hypothetical signaling pathway for the synergistic interaction between an antibiotic that inhibits ergosterol biosynthesis and a membrane-disrupting antifungal.
Caption: Hypothetical pathway for antibiotic-antifungal synergistic action.
While direct evidence for the synergistic effects of this compound with other antifungal agents is currently lacking, the data presented for other macrolides and tetracyclines strongly suggest that such interactions are plausible and worthy of investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to explore the synergistic potential of this compound. Such studies could unlock new therapeutic strategies, repurposing an existing natural product to address the pressing challenge of antifungal resistance and improve patient outcomes in the treatment of invasive fungal infections.
References
- 1. Synergism between macrolide antibiotics and the azole fungicide ketoconazole in growth inhibition testing of the green alga Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of antibacterial and non-antibacterial compounds alone or associated with antifugals upon fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies between Albocycline and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of albocycline, a macrolactone antibiotic, against other antimicrobial agents. The data presented herein is based on available in vitro studies, offering insights into this compound's potential as a therapeutic agent against drug-resistant pathogens. Due to its unique mechanism of action, which is believed to involve the modulation of NADPH ratios, this compound presents a promising avenue for combating infections caused by bacteria resistant to conventional antibiotics.
Executive Summary
Current research indicates that this compound maintains its potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). The primary mechanism of resistance to this compound appears to be distinct from that of other antibiotic classes, suggesting a low probability of cross-resistance. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess cross-resistance, and provides a visual representation of the experimental workflow.
Data Presentation: Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a key study investigating this compound resistance in Staphylococcus aureus. This data highlights the lack of cross-resistance with the cell wall synthesis inhibitor, fosfomycin.
Table 1: MIC of this compound and Fosfomycin against Wild-Type and this compound-Resistant S. aureus
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| S. aureus UAMS-1 | Wild-Type | 1 - 2 | 16 - 32 |
| AlbR_A | This compound-Resistant Mutant | 512 | 16 - 32 |
| AlbR_B | This compound-Resistant Mutant | 512 | 16 - 32 |
| AlbR_C | This compound-Resistant Mutant | >1024 | 16 - 32 |
| AlbR_D | This compound-Resistant Mutant | >1024 | 16 - 32 |
Data sourced from a study on S. aureus resistance to this compound, which showed that resistance can be achieved by mutations altering cellular NAD/PH pools.[1]
Table 2: MIC of this compound and Fosfomycin against S. aureus Transposon Mutants
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| S. aureus USA300 | Wild-Type Parent Strain | 1 - 2 | 32 |
| NE1416 | Transposon Mutant in NADPH dependent oxidoreductase gene | >256 | 16 |
This data further supports that the mechanism of this compound resistance is linked to NADPH metabolism and does not confer cross-resistance to fosfomycin.[1]
Note on Data Availability: Extensive literature searches did not yield specific studies with quantitative data on the cross-resistance of this compound with other classes of antibiotics such as linezolid, daptomycin, or against a broad panel of vancomycin-resistant enterococci. The available data strongly suggests a unique mechanism of action for this compound, making cross-resistance less likely, but further dedicated studies are required to confirm this across a wider range of resistant phenotypes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, primarily focusing on the determination of Minimum Inhibitory Concentrations (MIC) to assess cross-resistance.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described in the study by Scherzi et al.[1] and aligns with general CLSI guidelines.
1. Preparation of Bacterial Inoculum:
- Isolate colonies of the Staphylococcus aureus strains (wild-type and resistant mutants) are selected from an 18- to 24-hour agar plate.
- The colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Stock solutions of this compound and fosfomycin are prepared in an appropriate solvent.
- Serial two-fold dilutions of each antibiotic are prepared in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the general workflow for assessing cross-resistance between a primary antibiotic (Drug A, e.g., this compound) and a secondary antibiotic (Drug B, e.g., Fosfomycin).
References
comparing the efficacy of Albocycline against different fungal pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of Albocycline against various fungal pathogens. The information is compiled from recent studies and presented to aid in research and development efforts.
Efficacy of this compound Against Fungal Pathogens
This compound, a macrolide antibiotic, has demonstrated notable in vitro activity against a range of fungal organisms, particularly phytopathogens. The following table summarizes the available data on its minimum inhibitory concentrations (MIC) and other measures of efficacy.
| Fungal Pathogen | Efficacy Metric | Value | Reference |
| Verticillium dahliae | MIC | 5-6 µg/mL | [1][2] |
| Verticillium dahliae | LC50 (conidiospore germination) | 10.57 µg/mL | [1] |
| Sclerotinia sclerotiorum | Inhibition of sclerotia germination | 1.6 µ g/sclerotia | |
| Candida canadensis | MIC | 6.25 µg/mL | [3] |
| This compound-type macrolides | MIC against Candida albicans | 10.0 mg/mL | [3][4] |
Note: The high MIC value reported for "this compound-type macrolides" against Candida albicans suggests that either this compound itself has low activity against this pathogen or the tested compounds were different derivatives. Further studies are required to clarify the specific activity of this compound against C. albicans.
Comparative Efficacy with Other Antifungal Agents
Direct comparative studies of this compound against a wide spectrum of fungal pathogens are limited in the public domain. However, to provide a preliminary benchmark, the following table compares the known efficacy of this compound with typical MIC ranges of commonly used antifungal agents against Verticillium dahliae.
| Antifungal Agent | Class | Typical MIC Range against Verticillium dahliae |
| This compound | Macrolide | 5-6 µg/mL |
| Fluconazole | Azole | Generally considered to have limited activity |
| Itraconazole | Azole | Variable, often high resistance |
| Amphotericin B | Polyene | Variable efficacy |
Mechanism of Action: Inhibition of Nicotinate Biosynthesis
This compound's primary antifungal mechanism of action is the inhibition of nicotinate (Vitamin B3) biosynthesis[1]. This pathway is essential for the production of NAD and NADP, which are crucial coenzymes for numerous cellular redox reactions. By targeting this pathway, this compound effectively disrupts fungal metabolism. It is understood that this compound acts on an early step in the pathway, prior to the formation of quinolinate.
Caption: Proposed mechanism of this compound inhibiting the nicotinate biosynthesis pathway.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the efficacy of an antifungal agent. The following section details the commonly employed methods.
Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent in a liquid medium.
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. The concentration of the fungal suspension is adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to a drug-free control well.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungus is prepared.
-
Plate Inoculation: The fungal suspension is uniformly spread onto the surface of an agar plate.
-
Disk Application: A paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured. A larger zone of inhibition indicates greater susceptibility.
Conclusion
This compound demonstrates significant antifungal activity against the phytopathogen Verticillium dahliae and shows promise against other fungi. Its unique mechanism of action, targeting the essential nicotinate biosynthesis pathway, makes it an interesting candidate for further investigation, particularly in the agricultural sector. However, the available data on its efficacy against a broad range of clinically relevant fungal pathogens is still limited. Further comprehensive studies with direct comparisons to existing antifungal drugs are necessary to fully elucidate its therapeutic potential.
References
Albocycline In Vivo Efficacy: A Comparative Analysis in the Absence of Direct Animal Model Data
For Immediate Release
Faced with a notable absence of publicly available in vivo efficacy data for the natural product antibiotic Albocycline in animal models, this guide provides a comparative analysis based on its documented in vitro activity against key pathogens. By juxtaposing this compound's microbial inhibition data with established in vivo efficacy of standard-of-care antibiotics against the same pathogens, we offer researchers a valuable resource for contextualizing its potential therapeutic value and identifying critical areas for future preclinical investigation.
This compound, a macrolactone antibiotic isolated from Streptomyces species, has demonstrated potent in vitro activity against a range of clinically relevant Gram-positive bacteria and fungi. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.5–1.0 µg/mL, a potency comparable to vancomycin.[1][2][3] Additionally, this compound has exhibited antifungal properties against Candida albicans, with reported MICs in the range of 5-10 µg/mL.[4][5] However, to date, comprehensive studies detailing its therapeutic efficacy in established animal infection models remain unpublished in the scientific literature.
This guide bridges this knowledge gap by presenting the known in vitro data for this compound alongside a summary of the in vivo performance of comparator antibiotics, including vancomycin and linezolid for MRSA infections and fluconazole for Candida albicans infections.
Comparative Efficacy Data
The following tables summarize the in vitro activity of this compound and the in vivo efficacy of selected comparator antibiotics in various animal models.
Table 1: this compound In Vitro Activity Against Key Pathogens
| Pathogen | This compound MIC | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 1.0 µg/mL | [1][2][3] |
| Candida albicans | 5 - 10 µg/mL | [4][5] |
Table 2: In Vivo Efficacy of Comparator Antibiotics Against MRSA
| Antibiotic | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference(s) |
| Vancomycin | Murine Pneumonia Model | 25 mg/kg q12h | Bacterial Density Reduction (log10 CFU) | 0.1 log reduction | [6] |
| Murine Sepsis Model | 50 mg/kg (single dose) | Bacterial Burden Reduction (log10 CFU) in Spleen & Kidneys | 2-3 log reduction | [7] | |
| Murine Thigh Infection Model | 3.125 - 100 mg/kg (q6h for 24h) | Bacteriostatic Dose | Mean static dose: 20.7 mg/kg (low inoculum) | [8] | |
| Linezolid | Murine Hematogenous Pulmonary Infection Model | Not specified | Survival Rate | 85% survival | [9] |
| Murine Pneumonia Model | 120 mg/kg q12h | Bacterial Density Reduction (log10 CFU) | 1.6 log reduction | [6] | |
| Murine Bacteremia Model | 100 mg/kg twice daily | Bacterial Density Reduction (log10 CFU) in blood | ≥2.0 log reduction | [10] | |
| Murine Thigh Infection Model | 5 - 1280 mg/kg over 24h | Bacterial Killing (log10 CFU) | 1.35 - 2.2 log reduction | [11] |
Table 3: In Vivo Efficacy of Comparator Antifungal Against Candida albicans
| Antifungal | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference(s) |
| Fluconazole | Murine Systemic Candidiasis Model | 3.5 - 5.5 mg/kg (single or divided doses) | Fungal Density Reduction in Kidneys | Dose-dependent reduction | [12][13][14] |
| Neutropenic Murine Candidiasis Model | 3.125 and 12.5 mg/kg (single doses) | CFU Determination in Kidneys | Dose-dependent reduction | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Murine Model of MRSA Pneumonia
-
Animal Model: Immunocompetent BALB/c mice.
-
Infection: Mice are orally inoculated with a specific strain of MRSA.
-
Treatment: Antibiotic administration is initiated post-infection. For example, tedizolid phosphate (20 mg/kg q24h), linezolid (120 mg/kg q12h), or vancomycin (25 mg/kg q12h) can be administered over 24 hours to simulate human exposures.[6]
-
Efficacy Assessment: The primary endpoint is the difference in bacterial colony-forming units (CFU) in the lungs between treated and control groups after 24 hours. Survival rates are also monitored.[6]
Murine Model of Systemic Candidiasis
-
Animal Model: NYLAR mice.
-
Infection: Mice are infected intravenously with Candida albicans blastoconidia (e.g., 3 x 10^5 CFU).[12][13]
-
Treatment: Fluconazole is administered intraperitoneally as a single dose or in divided doses at various time points post-infection (e.g., 5 hours).[12][13]
-
Efficacy Assessment: The primary endpoint is the fungal density (CFU/g) in the kidneys, which are harvested and homogenized for quantitative culture 24 hours after drug administration.[12][13]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the known mechanism of this compound, the following diagrams are provided.
Conclusion and Future Directions
While this compound demonstrates promising in vitro activity against MRSA and Candida albicans, the lack of in vivo data represents a significant hurdle in its development as a potential therapeutic agent. The comparative data presented in this guide underscore the need for comprehensive preclinical studies to determine this compound's efficacy, pharmacokinetics, and safety in relevant animal infection models. Future research should prioritize these in vivo studies to ascertain whether this compound's potent in vitro activity translates into meaningful therapeutic outcomes.
References
- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection [frontiersin.org]
- 11. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Albocycline-Treated Bacteria: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of albocycline on bacteria, benchmarked against other well-characterized antibiotics. While direct, comprehensive comparative transcriptomic studies on this compound are not yet widely published, this guide synthesizes current knowledge on its mechanism of action with established transcriptomic responses to other antibiotic classes. This provides a valuable framework for researchers, scientists, and drug development professionals investigating novel antibacterial agents.
Introduction to this compound and Comparator Antibiotics
This compound is a macrolactone natural product with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2] Unlike many common antibiotics, this compound does not primarily target bacterial peptidoglycan biosynthesis or the ribosome.[1][2] Instead, biochemical and genomic studies suggest that it modulates NADPH ratios and upregulates redox sensing in the cell, likely by inhibiting nicotinate biosynthesis.[1][2][3]
To provide a robust comparison, this guide includes three well-studied antibiotics with distinct mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.[4]
-
Kanamycin: An aminoglycoside that binds to the 30S ribosomal subunit, causing mistranslation of proteins and membrane damage.[4]
-
Imipenem: A β-lactam antibiotic that inhibits cell wall synthesis.[4]
Comparative Transcriptomic Analysis
The following table summarizes the known and inferred transcriptomic responses of bacteria to this compound in comparison to ciprofloxacin, kanamycin, and imipenem. The data for the comparator antibiotics are based on published experimental findings, while the profile for this compound is inferred from its known mechanism of action.
| Gene Category/Pathway | This compound (Inferred) | Ciprofloxacin | Kanamycin | Imipenem |
| Primary Target Pathway | Upregulation of genes involved in nicotinate and nicotinamide biosynthesis; modulation of genes related to NADPH/NADP+ homeostasis. | Downregulation of DNA replication and repair genes; induction of the SOS response. | Upregulation of genes encoding ribosomal proteins (compensatory response); induction of genes related to mistranslated protein degradation. | Downregulation of genes involved in peptidoglycan synthesis; upregulation of cell wall stress response genes. |
| Stress Response | Upregulation of oxidative stress response genes (e.g., those regulated by PerR, SodA, KatA); potential induction of general stress response genes. | Strong induction of the SOS response (recA, lexA); upregulation of genes involved in DNA repair. | Induction of heat shock proteins (e.g., DnaK, GroEL) to manage misfolded proteins; upregulation of proteases. | Induction of the cell wall stress stimulon (e.g., VraSR, LiaFSR in Gram-positives). |
| Metabolism | Potential downregulation of energy-intensive metabolic pathways to conserve reducing equivalents (NADPH); shifts in central carbon metabolism. | General downregulation of central carbon metabolism and biosynthesis pathways.[4] | Disruption of cellular respiration and energy production. | Alterations in pathways related to cell wall precursor synthesis. |
| Virulence | Modulation of virulence factor expression may occur as a secondary effect of altered redox state and metabolic shifts. | Downregulation of many virulence factors as cellular resources are directed to DNA repair. | Variable effects, but can induce the expression of some virulence-related genes. | Can induce the expression of virulence factors associated with cell surface modifications. |
Experimental Protocols
A detailed methodology for a comparative transcriptomics study is provided below, based on common practices in the field.[5][6][7]
Bacterial Culture and Antibiotic Treatment
-
Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate liquid medium (e.g., Luria-Bertani broth, Mueller-Hinton broth) at 37°C with shaking to the mid-exponential growth phase (OD600 ≈ 0.4-0.6).[6]
-
Antibiotic Exposure: Divide the culture into separate flasks for each condition: no-treatment control, this compound-treated, and other comparator antibiotic-treated groups. Treat the cultures with the respective antibiotics at a sub-inhibitory concentration (e.g., 0.5x MIC) to elicit a transcriptomic response without immediately killing the cells.[6] The control group should receive an equivalent volume of the antibiotic solvent (e.g., DMSO, water).[6]
-
Incubation: Incubate all cultures for a defined period (e.g., 30-60 minutes) under the same growth conditions.[6]
-
Replication: Perform a minimum of three biological replicates for each experimental condition to ensure statistical robustness.[8]
RNA Extraction and Quality Control
-
Cell Harvesting and RNA Stabilization: Harvest bacterial cells by rapid centrifugation.[6] Immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.[6]
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) that includes an on-column DNase digestion step to remove contaminating genomic DNA.[5][6]
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (target A260/280 ratio of ~2.0). Evaluate RNA integrity using a bioanalyzer; an RNA Integrity Number (RIN) score greater than 8 is recommended for high-quality sequencing data.[6]
RNA Sequencing (RNA-Seq)
-
Ribosomal RNA (rRNA) Depletion: Remove ribosomal RNA from the total RNA samples, as it constitutes the majority of RNA in bacterial cells.
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
Data Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial species.
-
Differential Gene Expression Analysis: Quantify the expression level of each gene and identify differentially expressed genes (DEGs) between the treated and control groups using software packages such as DESeq2 or edgeR. A common threshold for significant DEGs is a fold change of >2 and a p-adjusted value of <0.05.[4]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.[4][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.
Proposed Signaling Pathway for this compound's Action
Caption: Proposed mechanism of action of this compound leading to a transcriptomic response.
References
- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptomic and metabolomic characterization of antibacterial activity of Melastoma dodecandrum [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of a Novel Compound: A Methodological Guide
Data Presentation: Quantifying Cytotoxicity
A primary goal of cytotoxicity testing is to determine the concentration of a compound that inhibits a biological process by 50%, known as the half-maximal inhibitory concentration (IC50). This quantitative measure is essential for comparing the potency of different compounds and for understanding their therapeutic window. Data from such experiments are typically summarized in a table for clear comparison across various cell lines and exposure times.
Table 1: Hypothetical Cytotoxicity (IC50) of a Test Compound on Human Cell Lines
| Cell Line | Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| MCF-7 | Breast Cancer | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| A549 | Lung Cancer | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| HEK293 | Normal Kidney | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available |
Note: Specific IC50 values for Albocycline on these human cell lines are not provided due to a lack of available data in the searched resources. The table serves as a template for presenting such data.
Experimental Protocols: Measuring Cell Viability
Several well-established assays are used to measure cell viability and determine cytotoxicity. The choice of assay can depend on the compound's mechanism of action and the specific research question. Below are detailed protocols for two commonly used methods: the MTT and LDH assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] This activity is often used as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[4] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[5][6] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light, to allow the enzymatic reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to release maximum LDH). The IC50 value can be determined by plotting the percentage of cytotoxicity against the log of the compound concentration.
Signaling Pathways and Mechanism of Action
A comprehensive assessment of cytotoxicity also involves investigating the underlying molecular mechanisms. While the specific signaling pathways affected by this compound in human cells are not well-documented in the available literature, a typical investigation would explore its impact on pathways related to apoptosis, cell cycle regulation, and cellular stress. Techniques such as Western blotting, flow cytometry, and gene expression analysis would be employed to probe these pathways.
Should a compound be found to induce apoptosis, for instance, a signaling pathway diagram would be constructed to visualize the cascade of events, from the initial trigger to the final execution of cell death.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
Comparative Analysis of Albocycline and Other Bacterial Cell Wall Synthesis Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
This guide provides a comprehensive comparison of the mode of action of Albocycline with other prominent bacterial cell wall synthesis inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.
Introduction
The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is a prime target for antibiotic action due to its absence in human cells. This selective toxicity has made cell wall synthesis inhibitors a cornerstone of antibacterial therapy. This guide delves into the mechanisms of both established and novel inhibitors, with a particular focus on comparing the macrolactone antibiotic, this compound, to traditional agents like β-lactams and glycopeptides. Understanding these distinct mechanisms is crucial for developing new therapeutic strategies to combat the growing threat of antibiotic resistance.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected cell wall inhibitors against various strains of Staphylococcus aureus. This data provides a quantitative measure of their potency.
| Antibiotic | Class | Test Organism | MIC (µg/mL) | Reference(s) |
| This compound | Macrolactone | Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 1.0 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0 | [1][2] | ||
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 1.0 | [1] | ||
| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1.0 | [1] | ||
| Vancomycin | Glycopeptide | MSSA | ≤2 | [3][4] |
| MRSA | 0.25 - 2.0 | [1][3] | ||
| VISA | 4 - 8 | [3] | ||
| VRSA | ≥16 | [3][5] | ||
| Penicillin G | β-Lactam (Penicillin) | Penicillin-Susceptible S. aureus (PSSA) | ≤0.12 | [6][7] |
| Penicillin-Resistant S. aureus | >0.12 (often ≥128) | [8][9] | ||
| Cefazolin | β-Lactam (Cephalosporin) | MSSA | 0.25 - 2.0 | [10] |
| Fosfomycin | Phosphonic Acid | MSSA | 0.25 - 16 | [11] |
| MRSA | 0.5 - 16 | [11][12] | ||
| Bacitracin | Polypeptide | MSSA & MRSA | 0.5 - >256 | [13][14][15] |
| D-Cycloserine | D-alanine analog | S. aureus | 4 - 100 | [16][17][18] |
Modes of Action: A Detailed Comparison
While all the antibiotics discussed target the bacterial cell wall, their specific mechanisms of action vary significantly. These differences are critical in understanding their spectrum of activity and potential for resistance.
This compound
This compound is a macrolactone antibiotic with a unique dual mode of action. Primarily, it inhibits bacterial peptidoglycan biosynthesis, a key component of the cell wall.[19] Initial hypotheses suggested that this compound targets MurA, the enzyme responsible for the first committed step in peptidoglycan synthesis.[1] However, further studies have shown weak inhibition of MurA, indicating that while peptidoglycan synthesis is disrupted, MurA is not the primary target.[2][8][11] The precise molecular target within this pathway is still under investigation.[19] Additionally, this compound has been shown to inhibit nicotinate biosynthesis in some bacteria.[19]
β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins)
β-lactam antibiotics are a broad class of drugs characterized by a β-lactam ring in their molecular structure.[14] Their mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[20] By binding to and inactivating these enzymes, β-lactams prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[20]
Glycopeptide Antibiotics (e.g., Vancomycin)
Vancomycin and other glycopeptides function by a different mechanism than β-lactams. They bind with high affinity to the D-alanyl-D-alanine termini of the pentapeptide precursors of peptidoglycan.[17] This binding sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[17]
Other Cell Wall Inhibitors
-
Fosfomycin: This antibiotic inhibits a very early step in peptidoglycan synthesis by inactivating the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[20]
-
Bacitracin: Bacitracin interferes with a later stage of peptidoglycan synthesis by inhibiting the dephosphorylation of the lipid carrier C55-isoprenyl pyrophosphate, which is necessary for the transport of peptidoglycan precursors across the cell membrane.
-
D-Cycloserine: As a structural analog of D-alanine, D-cycloserine competitively inhibits two key enzymes in peptidoglycan synthesis: alanine racemase (which converts L-alanine to D-alanine) and D-alanyl-D-alanine ligase (which joins two D-alanine residues).[17][18]
Visualizing the Modes of Action
The following diagrams, generated using the DOT language, illustrate the distinct points of inhibition for each class of antibiotic within the bacterial cell wall synthesis pathway.
Figure 1. Overview of peptidoglycan synthesis and points of inhibition.
Figure 2. Hypothesized mode of action of this compound on peptidoglycan synthesis.
Experimental Protocols
The determination of an antibiotic's mode of action involves a series of established experimental protocols. Below are methodologies relevant to the inhibitors discussed.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the test organism (e.g., 35-37°C for 16-20 hours for S. aureus).
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Peptidoglycan Biosynthesis Inhibition Assay
Protocol: This assay measures the incorporation of a radiolabeled precursor into the bacterial cell wall.
-
Bacterial Culture: The test bacterium is grown to the mid-logarithmic phase.
-
Antibiotic Treatment: The bacterial culture is divided into aliquots, and each is treated with a different concentration of the test antibiotic. A control with no antibiotic is included.
-
Radiolabeling: A radiolabeled peptidoglycan precursor, such as [¹⁴C]-N-acetylglucosamine, is added to each aliquot.
-
Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into the newly synthesized peptidoglycan.
-
Cell Wall Isolation: The bacterial cells are harvested, and the cell walls are isolated through a series of centrifugation and washing steps.
-
Quantification: The amount of radioactivity incorporated into the cell wall fraction is measured using a scintillation counter. A reduction in radioactivity in the antibiotic-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.
Cell Wall Integrity Assay
Protocol: This method assesses the structural integrity of the bacterial cell wall after antibiotic treatment.
-
Antibiotic Exposure: Bacterial cells are incubated with the antibiotic at or above its MIC.
-
Cell Embedding: The treated cells are embedded in an agarose microgel on a microscope slide.
-
Lysis Treatment: The slide is incubated in a lysis buffer that is designed to be more effective against cells with compromised cell walls.
-
DNA Staining: The slide is stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Microscopy: The cells are observed under a fluorescence microscope. Bacteria with intact cell walls will retain their shape and show a condensed nucleoid. In contrast, bacteria with damaged cell walls will lyse, and their DNA will be released and appear as a diffuse halo around the cell ghost.
Conclusion
The landscape of bacterial cell wall inhibitors is diverse, with each class of antibiotic presenting a unique mechanism to disrupt this essential bacterial structure. While the modes of action for established drugs like β-lactams and vancomycin are well-characterized, the elucidation of the precise target for newer agents like this compound is an active area of research. This compound's potent activity against resistant strains of S. aureus underscores the importance of exploring novel mechanisms of cell wall inhibition. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these vital therapeutic agents, paving the way for the development of the next generation of antibiotics.
References
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 6. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Sensitivity of Staphylococcus aureus isolated clinically to CEPs. Results obtained with strains originating in superficial abscess in infants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Ointments and Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 16. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Target Specificity of Antibacterial Agents Using Staphylococcus aureus ddlA Mutants and d-Cycloserine in a Silkworm Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling of Albocycline: A Guide for Laboratory Professionals
For immediate reference, this guide outlines critical safety protocols and personal protective equipment (PPE) required when handling Albocycline. These recommendations are based on general best practices for handling antibiotics and potentially hazardous research chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is crucial to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Fume Hood | Handling the powdered form of this compound poses an inhalation risk. All manipulations should be conducted within a certified chemical fume hood to prevent aerosolization. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles | While the risk of aerosolization is lower with solutions, splashes can still occur. |
| Cell Culture and in vitro Assays | - Nitrile Gloves- Lab Coat- Safety Goggles | Standard BSL-1 and BSL-2 precautions should be followed, depending on the cell line and experimental context. |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- Face Shield- Respiratory Protection (N95 or higher) | In the event of a significant spill of powdered this compound, respiratory protection is essential to prevent inhalation. |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is vital for minimizing exposure and ensuring safety.
Pre-Handling Preparations:
-
Consult Safety Information: Before beginning any work, attempt to locate the most current safety data for this compound or analogous compounds.
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible before you begin.
Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat that covers your arms and clothing.
-
Eye Protection: Wear safety goggles with side shields. If there is a significant splash risk, a face shield should also be used.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Handling this compound:
-
When handling the solid form, use a chemical fume hood to prevent the inhalation of dust particles.
-
Avoid creating dust when weighing or transferring the powder.
-
When working with solutions, handle them carefully to avoid splashes and aerosols.
-
Never eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and hang it in a designated area or dispose of it if it is contaminated.
-
Eye Protection: Remove your safety goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid this compound Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
